Isopropyl phenylacetate
Description
This compound, also known as fema 2956 or isopropyl alpha-toluate, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a sweet, honeysuckle, and powdery taste.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)13-11(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMBXPJYHMZLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Record name | ISOPROPYL PHENYLACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20549 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025483 | |
| Record name | Isopropyl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl phenylacetate is a clear pale yellow liquid. (NTP, 1992), Colourless liquid; powerful ethereal or winey-honey-like, sweet odour | |
| Record name | ISOPROPYL PHENYLACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20549 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/944/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
486 to 489 °F at 760 mmHg (NTP, 1992), 157.00 to 165.00 °C. @ 12.00 mm Hg | |
| Record name | ISOPROPYL PHENYLACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20549 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
203 °F (NTP, 1992) | |
| Record name | ISOPROPYL PHENYLACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20549 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | ISOPROPYL PHENYLACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20549 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/944/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.3 at 70.7 °F (NTP, 1992) - Denser than water; will sink, 1.006-1.012 (20°) | |
| Record name | ISOPROPYL PHENYLACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20549 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/944/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4861-85-2 | |
| Record name | ISOPROPYL PHENYLACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20549 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl phenylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4861-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl Phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004861852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL PHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8L7NAJ0YO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopropyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Isopropyl Phenylacetate (B1230308): Chemical Properties and Structure
This document provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of isopropyl phenylacetate. The information is intended for a technical audience and is supported by experimental data and methodologies cited in the literature.
Chemical Identity and Structure
This compound is an ester recognized for its fragrant, rose-like scent and a sweet, honey-like flavor.[1] Its primary role in commerce is as a flavoring agent in food and a fragrance component.[2]
The molecule consists of an isopropyl group attached to the oxygen of the carboxylate group of phenylacetic acid. Its structure is characterized by a benzene (B151609) ring and an ester functional group.
-
Synonyms: Isopropyl benzeneacetate, Phenylacetic acid, isopropyl ester, Benzeneacetic acid, 1-methylethyl ester[3][4][6]
Below is a 2D representation of the this compound structure.
Caption: 2D structure of this compound.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application of the compound.
| Property | Value | Reference |
| Molecular Weight | 178.23 g/mol | [2][4] |
| Appearance | Clear pale yellow liquid | [2] |
| Boiling Point | 252-255 °C (486-489 °F) at 760 mmHg | [2][4] |
| 157-165 °C at 12 mmHg | [1] | |
| Density | 1.001 g/mL at 25 °C | [1] |
| 1.3 g/mL at 21.5 °C (70.7 °F) | [2][4] | |
| Solubility | Insoluble in water (<1 mg/mL at 20.5 °C) | [2][4] |
| Soluble in alcohol | ||
| Flash Point | 107.2 °C (225 °F) TCC | |
| 95 °C (203 °F) | [2][4] | |
| Refractive Index | 1.488-1.495 at 20 °C | [1][2] |
| LogP (o/w) | 2.53 - 2.97 | [1][3][5] |
| Kovats Retention Index | 1266 (Standard non-polar column) | [2][7] |
Reactivity and Stability
Stability: this compound is stable under normal storage conditions, typically at ambient temperatures.[1][2] It is incompatible with strong oxidizing agents.[1]
Reactivity Profile: As an ester, this compound exhibits reactivity characteristic of this functional group:
-
Reaction with Acids: Reacts with acids to generate heat, alongside the corresponding alcohol (isopropanol) and acid (phenylacetic acid).[1][2][4]
-
Reaction with Oxidizing Acids: Strong oxidizing acids can cause a vigorous, exothermic reaction that may ignite the products.[1][2][4]
-
Reaction with Caustic Solutions: Interaction with caustic solutions also generates heat.[1][4]
-
Reaction with Alkali Metals and Hydrides: Mixing with alkali metals and hydrides can generate flammable hydrogen gas.[1][4]
Experimental Protocols
Synthesis Protocol: Palladium-Catalyzed Carbonylation
A sustainable method for synthesizing this compound involves the palladium-catalyzed alkoxycarbonylation of benzyl (B1604629) acetate (B1210297). This process avoids the use of halogens and strong bases.[8]
Materials:
-
Benzyl acetate
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst)
-
1,1′-Bis(diphenylphosphino)ferrocene (DPPF) (Ligand)
-
Carbon monoxide (CO) gas (1 bar)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Catalyst Preparation: In a 4 mL vial under an inert nitrogen atmosphere, add Pd(OAc)₂ (5 mol%) and DPPF (10 mol%).
-
Reaction Mixture: To the vial, add isopropanol (as the alcohol source) and benzyl acetate.
-
Reaction Conditions: The vial is sealed and the reaction is carried out at 130 °C under 1 bar of CO pressure for 18 hours.
-
Purification: After the reaction, the product, this compound, is purified from the reaction mixture, typically using column chromatography.
The logical workflow for this synthesis is outlined in the diagram below.
Caption: Workflow for the synthesis of this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
This compound can be analyzed using a reverse-phase HPLC method.[5]
Instrumentation & Columns:
-
HPLC System: Standard liquid chromatography system.
-
Column: Newcrom R1 or Newcrom C18 column. For faster UPLC applications, columns with 3 µm particles can be used.[5]
Mobile Phase:
-
A mixture of acetonitrile (B52724) (MeCN), water, and an acid.
-
For standard detection: Phosphoric acid is used.
-
For Mass Spectrometry (MS) compatible applications: Formic acid should be used instead of phosphoric acid.[5]
Methodology:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, typically the mobile phase.
-
Injection: Inject the sample into the HPLC system.
-
Separation: The compound is separated on the reverse-phase column using the described mobile phase.
-
Detection: Monitor the eluent using a suitable detector (e.g., UV-Vis).
-
Quantification: The concentration of this compound is determined by comparing its peak area to a calibration curve prepared from standards.
The workflow for this analytical method is depicted below.
Caption: Analytical workflow for HPLC analysis.
Biological and Toxicological Information
This compound is listed by the FDA as a synthetic flavoring substance permitted for direct addition to food for human consumption (21 CFR 172.515).[1][2][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[2]
While it does not present a serious hazard in normal use, it is noted that its toxicological and physiological properties are not yet fully defined.[1][4] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling the neat chemical.[2]
References
- 1. This compound | 4861-85-2 [chemicalbook.com]
- 2. This compound | C11H14O2 | CID 62553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB020159) - FooDB [foodb.ca]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. GSRS [precision.fda.gov]
- 7. The Kovats Retention Index: this compound (C11H14O2) [pherobase.com]
- 8. A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00203E [pubs.rsc.org]
Spectroscopic Profile of Isopropyl Phenylacetate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for isopropyl phenylacetate (B1230308), a compound of interest in flavor, fragrance, and pharmaceutical research. The following sections detail its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics. Experimental protocols for obtaining this data are also provided, along with a logical workflow for structural elucidation using these techniques.
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, enabling the determination of the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of isopropyl phenylacetate is characterized by a prominent base peak corresponding to the tropylium (B1234903) cation and other significant fragments.
Table 1: Mass Spectrometry Data for this compound [1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 178 | Low | [M]⁺ (Molecular Ion) |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | ~79 | [C₃H₇]⁺ (Isopropyl cation) |
| 92 | ~28 | [C₇H₈]⁺ |
| 65 | ~15 | [C₅H₅]⁺ |
| 41 | ~15 | [C₃H₅]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization : The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation : The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic charged and neutral species.
-
Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3030 | Medium | C-H Stretch | Aromatic |
| ~2980 | Medium | C-H Stretch | Aliphatic (sp³) |
| ~1735 | Strong | C=O Stretch | Ester |
| ~1605, ~1495 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1210 | Strong | C-O Stretch | Ester |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Background Spectrum : A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded to account for any atmospheric or instrumental absorptions.
-
Sample Application : A small drop of neat (undiluted) liquid this compound is placed directly onto the ATR crystal.
-
Spectrum Acquisition : The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies. The attenuated IR beam is then directed to the detector.
-
Data Processing : The instrument's software subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by observing the behavior of atomic nuclei in a magnetic field.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) gives information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 3: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.25 | Multiplet | 5H | C₆H ₅- |
| 5.00 | Septet | 1H | -O-CH (CH₃)₂ |
| 3.60 | Singlet | 2H | -CH₂-C=O |
| 1.25 | Doublet | 6H | -CH(CH ₃)₂ |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information on the number of different types of carbon atoms in a molecule.
Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [2][3][4]
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~171 | Quaternary | C =O |
| ~134 | Quaternary | C -CH₂ (Aromatic) |
| ~129 | Tertiary | C H (Aromatic) |
| ~128 | Tertiary | C H (Aromatic) |
| ~127 | Tertiary | C H (Aromatic) |
| ~68 | Tertiary | -O-C H(CH₃)₂ |
| ~41 | Secondary | -C H₂-C=O |
| ~22 | Primary | -CH(C H₃)₂ |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Spectrometer Setup : The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through a process called "shimming".
-
¹H Spectrum Acquisition : A short radiofrequency pulse is applied to excite the protons. The resulting free induction decay (FID) signal is detected.
-
¹³C Spectrum Acquisition : A similar process is used for ¹³C NMR, often with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans are typically required.
-
Data Processing : The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (δ = 0.00 ppm).
Spectroscopic Workflow for Structural Elucidation
The combination of these spectroscopic techniques provides a powerful workflow for determining the structure of an unknown compound, such as this compound.
Caption: Workflow for determining the structure of this compound.
References
An In-depth Technical Guide to the Laboratory Synthesis of Isopropyl Phenylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory synthesis of isopropyl phenylacetate (B1230308), a common ester utilized in various scientific applications. The primary focus is on the Fischer esterification method, a robust and widely used technique for ester synthesis. This document outlines the reaction principles, a detailed experimental protocol, and a thorough characterization of the final product.
Introduction
Isopropyl phenylacetate is an organic compound with the chemical formula C₁₁H₁₄O₂. It is the ester formed from phenylacetic acid and isopropanol (B130326). This compound finds applications as a fragrance and flavoring agent and serves as a versatile intermediate in organic synthesis. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is the most common and efficient method for its laboratory-scale preparation.
Reaction Principle: Fischer Esterification
The synthesis of this compound is achieved through the Fischer esterification of phenylacetic acid with isopropanol, using a strong acid catalyst, typically sulfuric acid (H₂SO₄). The reaction is a reversible equilibrium process. To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, usually the less expensive alcohol (isopropanol), is used. The mechanism involves the protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack by the alcohol, and subsequent dehydration to yield the ester.
Reaction Scheme:
Experimental Protocol
This section details a standard laboratory procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| Phenylacetic Acid | 136.15 | - | 13.62 g | 0.10 |
| Isopropanol | 60.10 | 0.786 | 45.5 mL | 0.60 |
| Sulfuric Acid (conc.) | 98.08 | 1.84 | 2.0 mL | - |
| Diethyl Ether | - | - | 100 mL | - |
| 5% Sodium Bicarbonate (aq) | - | - | 50 mL | - |
| Saturated Sodium Chloride (aq) | - | - | 30 mL | - |
| Anhydrous Magnesium Sulfate | - | - | ~5 g | - |
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 13.62 g (0.10 mol) of phenylacetic acid and 45.5 mL (0.60 mol) of isopropanol.
-
Catalyst Addition: While stirring, slowly add 2.0 mL of concentrated sulfuric acid to the mixture. Caution: The addition of sulfuric acid is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing with stirring for 4-6 hours.
-
Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature.
-
Work-up:
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Add 50 mL of diethyl ether to the separatory funnel to dissolve the organic layer.
-
Wash the organic layer sequentially with:
-
50 mL of water
-
50 mL of 5% aqueous sodium bicarbonate solution (to neutralize the unreacted acid and catalyst). Caution: CO₂ gas evolution will occur. Vent the separatory funnel frequently.
-
30 mL of saturated aqueous sodium chloride solution (brine) to aid in the separation of the layers.
-
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain a clear, colorless liquid.
Workflow and Reaction Visualization
The following diagrams illustrate the experimental workflow and the chemical reaction pathway.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Fischer esterification of phenylacetic acid and isopropanol.
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity and purity.
Physical Properties:
| Property | Value |
| Appearance | Clear, colorless liquid |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molar Mass | 178.23 g/mol [1] |
| Boiling Point | 227-229 °C at 760 mmHg[1] |
| Density | ~1.01 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | ~1.488[1] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.35-7.25 (m, 5H, Ar-H)
-
δ 5.01 (hept, J = 6.3 Hz, 1H, -OCH(CH₃)₂)
-
δ 3.58 (s, 2H, -CH₂-Ph)
-
δ 1.23 (d, J = 6.3 Hz, 6H, -OCH(CH₃)₂)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 171.2 (C=O)
-
δ 134.3 (Ar-C)
-
δ 129.3 (Ar-CH)
-
δ 128.5 (Ar-CH)
-
δ 127.0 (Ar-CH)
-
δ 68.2 (-OCH)
-
δ 41.7 (-CH₂-)
-
δ 21.8 (-CH₃)
-
-
Infrared (IR) (Neat, cm⁻¹):
-
3065, 3031 (C-H, aromatic)
-
2980, 2935 (C-H, aliphatic)
-
1735 (C=O, ester)
-
1250, 1150 (C-O, ester)
-
750, 700 (C-H, aromatic bending)
-
-
Mass Spectrometry (EI, m/z):
-
178 (M⁺)
-
91 (base peak, [C₇H₇]⁺)
-
43 ([C₃H₇]⁺)
-
Expected Yield and Purity
The Fischer esterification is an equilibrium-limited reaction. However, by using an excess of isopropanol, a good yield can be achieved. The expected yield for this reaction is typically in the range of 70-85%. The purity of the distilled product is generally high (>98%), as determined by Gas Chromatography (GC) or ¹H NMR spectroscopy.
Safety Precautions
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Isopropanol and Diethyl Ether: These are flammable liquids. Ensure that there are no open flames or spark sources in the vicinity during the experiment.
-
Reflux and Distillation: Perform these operations in a well-ventilated fume hood.
Conclusion
The Fischer esterification of phenylacetic acid with isopropanol is a reliable and straightforward method for the laboratory synthesis of this compound. By following the detailed protocol and safety precautions outlined in this guide, researchers can consistently obtain a high-purity product. The provided characterization data will serve as a valuable reference for product verification.
References
Isopropyl Phenylacetate: A Comprehensive Technical Guide for Researchers
CAS Number: 4861-85-2
This technical guide provides an in-depth overview of isopropyl phenylacetate (B1230308), a compound of interest for researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, relevant experimental protocols, and applications, with a focus on its potential role in pharmaceutical formulations.
Chemical Identity and Synonyms
Isopropyl phenylacetate is an ester recognized by the CAS number 4861-85-2.[1][2][3] It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.
Table 1: Synonyms of this compound
| Synonym | Reference(s) |
| Acetic acid, phenyl-, isopropyl ester | [1] |
| Benzeneacetic acid, 1-methylethyl ester | [1][2][4] |
| 1-Methylethyl benzeneacetate | [2][4] |
| Isopropyl alpha-toluate | [2][3] |
| propan-2-yl 2-phenylacetate | [1] |
| Phenylacetic acid, isopropyl ester | [1] |
| FEMA No. 2956 | [2] |
| EINECS 225-468-5 | [2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [2][4] |
| Molecular Weight | 178.23 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | |
| Boiling Point | 237.7 °C at 760 mmHg | [2] |
| Density | 1.001 g/mL at 25 °C | [5] |
| Refractive Index | 1.497 at 20 °C | [2] |
| Flash Point | 97.5 °C | [2] |
| Water Solubility | Insoluble | [6] |
| LogP | 2.78 | [3] |
Experimental Protocols
Detailed experimental protocols are fundamental for the accurate synthesis, purification, and analysis of chemical compounds. This section outlines methodologies relevant to this compound.
Synthesis: Esterification of Phenylacetic Acid
A common method for the synthesis of esters like this compound is the Fischer esterification of the corresponding carboxylic acid and alcohol in the presence of an acid catalyst.
General Protocol:
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine phenylacetic acid and a molar excess of isopropanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification: Fractional Distillation
Purification of the crude product is often achieved by fractional distillation under reduced pressure to prevent decomposition at high temperatures.
General Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump.
-
Distillation: Heat the crude this compound in the distillation flask. Collect the fraction that distills at the expected boiling point under the applied vacuum.
Analytical Methods: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method Outline: [2]
-
Column: A reverse-phase column such as Newcrom R1 or C18 is suitable.[2]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water is commonly used.[2] An acid, like phosphoric acid or formic acid (for Mass-Spec compatibility), is often added to improve peak shape.[2]
-
Detection: UV detection is appropriate due to the presence of the phenyl group.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Outline:
-
Column: A nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5), is typically used.
-
Carrier Gas: Helium is a common carrier gas.
-
Injection: A split/splitless injector is used to introduce the sample.
-
Temperature Program: A temperature gradient is employed to separate the components of the sample mixture.
-
Detection: A mass spectrometer is used for detection, providing both qualitative (mass spectrum) and quantitative (peak area) data.
Applications in Drug Development
While primarily known as a flavoring and fragrance agent, the properties of this compound suggest its potential utility in pharmaceutical formulations, particularly in the realm of drug delivery.
Solvent for Hydrophobic Drugs
This compound's ester functionality and lipophilic nature make it a potential solvent for poorly water-soluble active pharmaceutical ingredients (APIs). Its ability to dissolve hydrophobic drugs is a key consideration for the development of various dosage forms.
Penetration Enhancer in Transdermal Drug Delivery
Esters of fatty acids, such as isopropyl myristate and isopropyl palmitate, are well-established as penetration enhancers in transdermal drug delivery systems.[7] These molecules are thought to enhance the permeation of drugs through the skin by disrupting the highly organized lipid structure of the stratum corneum.[7] Given its structural similarity, this compound may exhibit similar properties, making it a candidate for investigation in topical and transdermal formulations.
The mechanism of action for such enhancers often involves increasing the fluidity of the stratum corneum lipids, thereby creating more permeable pathways for drug molecules to traverse the skin barrier.[7]
Visualizations
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
GC-MS Analysis Workflow
The diagram below outlines the key steps in the analysis of this compound using Gas Chromatography-Mass Spectrometry.
Caption: Experimental workflow for the analysis by GC-MS.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. bangchemicals.com [bangchemicals.com]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | C11H14O2 | CID 62553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Isopropyl phenylacetate solubility in common organic solvents
An In-depth Technical Guide to the Solubility of Isopropyl Phenylacetate (B1230308) in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of isopropyl phenylacetate in common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust experimental protocol for determining solubility, alongside the available data and a visualization of the experimental workflow.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in readily available scientific literature. However, some data regarding its solubility in water and general solubility in alcohol has been reported. The available information is summarized in the table below.
| Solvent | Temperature (°C) | Solubility | Source |
| Water | 25 | 157.2 mg/L (estimated) | The Good Scents Company[1][2] |
| Water | Not Specified | 0.18 g/L (predicted) | FooDB[3] |
| Water | 20.5 | < 1 mg/mL | PubChem[4], NOAA[5] |
| Alcohol | Not Specified | Soluble | The Good Scents Company[1] |
It is important to note that "alcohol" is a general term, and the solubility can vary significantly between different alcohols (e.g., methanol, ethanol, isopropanol). For precise research and development purposes, experimental determination of solubility in specific solvents of interest is highly recommended.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[6][7] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.
2.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate (B1210297), hexane) of analytical grade
-
Glass vials or flasks with airtight screw caps
-
Analytical balance
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
2.2. Procedure
-
Preparation of the Solid: Add an excess amount of this compound to a clean, dry vial. The excess solid is crucial to ensure that a saturated solution is formed.[8]
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). The mixture should be agitated for a sufficient period to allow it to reach equilibrium.[9] This can take anywhere from 24 to 72 hours, depending on the solvent and the compound.[8]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a period to let the excess solid settle. To ensure complete separation of the undissolved solid from the saturated solution, centrifugation of the vials is recommended.[6]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any fine, undissolved particles that could lead to an overestimation of the solubility.[9]
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or GC. A calibration curve prepared from standard solutions of this compound of known concentrations must be used for accurate quantification.
-
Calculation of Solubility: The solubility of this compound in the solvent is calculated from the determined concentration of the saturated solution, taking into account the dilution factor.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
References
- 1. isopropyl phenyl acetate, 4861-85-2 [thegoodscentscompany.com]
- 2. isopropyl phenyl acetate [flavscents.com]
- 3. Showing Compound this compound (FDB020159) - FooDB [foodb.ca]
- 4. This compound | C11H14O2 | CID 62553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
Isopropyl Phenylacetate: A Technical Health and Safety Guide for Researchers and Drug Development Professionals
Introduction
Isopropyl phenylacetate (B1230308) is an aromatic ester with applications in various research and development settings, including as a fragrance ingredient and a potential component in pharmaceutical formulations. A thorough understanding of its health and safety profile is paramount for ensuring safe handling and use in a laboratory and drug development context. This technical guide provides an in-depth overview of the available health and safety information for Isopropyl phenylacetate, tailored for researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and where available, descriptions of relevant experimental protocols are provided to offer insight into the generation of safety data.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of a substance is the foundation of a robust safety assessment. These properties influence its potential for exposure and its behavior under various experimental and storage conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][2][3][4] |
| CAS Number | 4861-85-2 | [1][2] |
| Appearance | Clear pale yellow liquid | [1] |
| Boiling Point | 237.7 °C to 253 °C at 760 mmHg | [2][3][5] |
| Melting Point | 25-27 °C | [2] |
| Flash Point | 97.5 °C to 107.22 °C | [2][5] |
| Density | 1.001 to 1.014 g/mL at 25 °C | [2][6] |
| Water Solubility | Less than 1 mg/mL at 20.5 °C | [3][7] |
| Vapor Pressure | 0.044 mmHg at 25 °C | [2][5] |
| Refractive Index | 1.483-1.495 at 20 °C | [1][5] |
Toxicological Information
Toxicological data is essential for assessing the potential health hazards associated with a chemical. The following table summarizes the available acute toxicity data for this compound.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 6,750 mg/kg | [8] |
Experimental Protocol: Acute Oral Toxicity (General Guideline)
While the specific study protocol for the LD50 value of this compound is not detailed in the available literature, such studies are typically conducted following internationally recognized guidelines, such as the OECD Test Guideline 423 (Acute Toxic Class Method) or OECD Test Guideline 425 (Up-and-Down Procedure).[6][9] These methods are designed to estimate the acute oral toxicity of a substance with the use of a minimal number of animals. A generalized workflow for such a study is outlined below.
Figure 1. Generalized workflow for an acute oral toxicity study.
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has not been classified as meeting the criteria for any specific hazard class by the European Chemicals Agency (ECHA).[1] However, it is important to note that the toxicological and physiological properties are not yet fully defined.[6][7] It is considered combustible but does not present a serious hazard in normal use.[1][6][7]
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the chemical.
| Aspect | Recommendation | Reference |
| Handling | - Work under a fume hood. - Avoid inhalation of vapor or mist. - Prevent contact with skin and eyes. - Keep away from open flames, hot surfaces, and sources of ignition. - Take precautionary measures against static discharge. | [8][10] |
| Storage | - Store in a tightly closed container. - Keep in a dry and well-ventilated place. - Store at ambient temperatures. - Keep away from heat and sources of ignition. | [7][8][10] |
| Incompatible Materials | - Strong oxidizing agents. - Acids. - Caustic solutions. - Alkali metals and hydrides. | [6][7] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential for minimizing exposure during handling.
| Control Measure | Specification | Reference |
| Engineering Controls | - Use in a well-ventilated area, preferably in a chemical fume hood. | [8][10] |
| Eye/Face Protection | - Wear safety glasses with side-shields or chemical goggles. | [10] |
| Skin Protection | - Wear protective gloves (e.g., nitrile rubber). - Wear a lab coat or other protective clothing. | [10] |
| Respiratory Protection | - If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | [1][7] |
The following diagram illustrates a logical workflow for assessing and controlling exposure to this compound in a laboratory setting.
Figure 2. Laboratory exposure control workflow for this compound.
First Aid Measures
In the event of accidental exposure, prompt and appropriate first aid is crucial.
| Exposure Route | First Aid Measures | Reference |
| Inhalation | - Move the person to fresh air. - If breathing is difficult, give oxygen. - Seek medical attention if symptoms persist. | [8][11] |
| Skin Contact | - Immediately flush skin with plenty of water for at least 15 minutes. - Remove contaminated clothing. - Seek medical attention if irritation develops. | [1][8][11] |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting lower and upper eyelids occasionally. - Remove contact lenses, if present and easy to do. - Seek immediate medical attention. | [1][8][11] |
| Ingestion | - Do NOT induce vomiting. - If the person is conscious, give one or two glasses of water to dilute the chemical. - Never give anything by mouth to an unconscious person. - Seek immediate medical attention. | [3][7] |
Fire-Fighting Measures
This compound is a combustible liquid.
| Aspect | Information | Reference |
| Suitable Extinguishing Media | - Dry chemical. - Carbon dioxide (CO₂). - Alcohol-resistant foam. - Water spray (to cool containers). | [1][7][8] |
| Unsuitable Extinguishing Media | - A full water jet may spread the fire. | [10] |
| Specific Hazards | - Vapors may form explosive mixtures with air. - Hazardous combustion products may include carbon monoxide and carbon dioxide. | [8] |
| Protective Equipment for Firefighters | - Wear self-contained breathing apparatus (SCBA) and full protective gear. | [8][10] |
Accidental Release Measures
In the event of a spill, the following procedures should be followed to ensure safety and minimize environmental contamination.
| Step | Action | Reference |
| 1. Personal Precautions | - Evacuate the area. - Remove all sources of ignition. - Ensure adequate ventilation. - Avoid breathing vapors and contact with the substance. - Wear appropriate personal protective equipment. | [7][8] |
| 2. Environmental Precautions | - Prevent the spill from entering drains, sewers, or waterways. | [8][10] |
| 3. Containment and Cleanup | - Absorb the spill with an inert material (e.g., sand, vermiculite). - Collect the absorbed material into a suitable, labeled container for disposal. - Clean the spill area with 60-70% ethanol (B145695) followed by soap and water. | [7][8][10] |
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is crucial for safe storage and handling, especially in a research environment where it may be subjected to various experimental conditions.
| Aspect | Description | Reference |
| Reactivity | - Reacts with acids to liberate heat, alcohols, and acids. - Strong oxidizing acids may cause a vigorous exothermic reaction. - Interaction with caustic solutions generates heat. - Mixing with alkali metals and hydrides generates flammable hydrogen gas. | [6][7] |
| Chemical Stability | - Stable under recommended storage conditions. | [6][8] |
| Conditions to Avoid | - Heat, flames, and sparks. - Incompatible materials. | [8] |
| Hazardous Decomposition Products | - Carbon monoxide and carbon dioxide may be formed during combustion. | [8] |
This technical guide provides a comprehensive overview of the health and safety information for this compound, focusing on the needs of researchers, scientists, and drug development professionals. While the available data suggests a relatively low order of acute toxicity, it is crucial to handle this compound with appropriate care, utilizing engineering controls and personal protective equipment to minimize exposure. The information presented herein, including the summarized quantitative data and generalized experimental workflows, should serve as a valuable resource for conducting risk assessments and ensuring the safe use of this compound in a professional setting. As with all chemicals, it is recommended to consult the most recent Safety Data Sheet (SDS) provided by the supplier before use.
References
- 1. medboundhub.com [medboundhub.com]
- 2. sterlab-store.com [sterlab-store.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. eCFR :: 16 CFR 1500.42 -- Test for eye irritants. [ecfr.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. femaflavor.org [femaflavor.org]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Biocatalytic Production of Isopropyl Phenylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic synthesis of isopropyl phenylacetate (B1230308), a valuable ester in the fragrance and pharmaceutical industries, offers a sustainable and highly selective alternative to traditional chemical methods. This technical guide provides an in-depth overview of the fundamental principles governing the biocatalytic production of isopropyl phenylacetate. Leveraging data from analogous lipase-catalyzed esterifications, this document outlines detailed experimental protocols, key reaction parameters, and the underlying enzymatic mechanisms. While specific literature detailing the synthesis of this compound is limited, the principles derived from the production of similar esters provide a robust framework for process development and optimization. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development seeking to implement biocatalytic methods for ester synthesis.
Introduction to Biocatalytic Ester Synthesis
Biocatalysis utilizes enzymes, nature's catalysts, to perform chemical transformations with high efficiency and selectivity under mild reaction conditions.[1] Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes particularly well-suited for ester synthesis.[2] In aqueous environments, lipases naturally catalyze the hydrolysis of esters. However, in non-aqueous or micro-aqueous media, this equilibrium can be reversed to favor the synthesis of esters from a carboxylic acid and an alcohol.[3]
The biocatalytic production of this compound from phenylacetic acid and isopropanol (B130326) presents several advantages over conventional chemical synthesis:
-
High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, minimizing the formation of byproducts.
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted at lower temperatures and pressures, reducing energy consumption and the risk of thermal degradation of reactants and products.[4]
-
Environmental Sustainability: Biocatalysis is considered a "green" technology due to the use of biodegradable catalysts (enzymes) and often solvent-free or environmentally benign solvent systems.
-
Simplified Downstream Processing: The high selectivity of enzymes often leads to purer product mixtures, simplifying purification processes.
Key Enzymes in this compound Synthesis
Several lipases have demonstrated high efficacy in catalyzing esterification reactions and are strong candidates for the synthesis of this compound. The choice of enzyme is a critical parameter influencing reaction rate, yield, and stability.
-
Candida antarctica Lipase (B570770) B (CALB): CALB is one of the most widely used lipases in biocatalysis due to its broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity.[5] It is commercially available in an immobilized form, often as Novozym 435, which enhances its stability and allows for easy recovery and reuse.[6]
-
Rhizomucor miehei Lipase: This lipase is another robust enzyme frequently employed in ester synthesis. It is known for its thermal stability and effectiveness in organic media.
-
Pseudomonas cepacia (now Burkholderia cepacia) Lipase: Lipases from P. cepacia are recognized for their high activity and stability, particularly in the presence of organic solvents.[1]
Immobilization of these lipases on solid supports is a crucial strategy for industrial applications. Immobilization enhances the operational stability of the enzyme, facilitates its separation from the reaction mixture, and enables its reuse over multiple reaction cycles, thereby reducing process costs.[7]
Core Principles and Reaction Mechanism
The lipase-catalyzed synthesis of this compound follows a reversible esterification reaction. The generally accepted kinetic model for this type of reaction is the Ping-Pong Bi-Bi mechanism.
Reaction Scheme:
Phenylacetic Acid + Isopropanol ⇌ this compound + Water
Ping-Pong Bi-Bi Mechanism:
The reaction proceeds through a two-step process involving the formation of a covalent acyl-enzyme intermediate.
-
Acylation Step: The carboxylic acid (phenylacetic acid) binds to the active site of the lipase, and a nucleophilic attack by a serine residue in the enzyme's catalytic triad (B1167595) results in the formation of an acyl-enzyme complex and the release of a water molecule.
-
Deacylation Step: The alcohol (isopropanol) then binds to the acyl-enzyme complex. A nucleophilic attack by the alcohol on the acyl group leads to the formation of the ester (this compound) and the regeneration of the free enzyme.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Experimental Protocols
Immobilization of Lipase (General Procedure)
Immobilization enhances enzyme stability and reusability. A common method is physical adsorption onto a hydrophobic support.
Materials:
-
Lipase powder (e.g., from Candida antarctica, Rhizomucor miehei, or Pseudomonas cepacia)
-
Hydrophobic support (e.g., macroporous acrylic resin, polypropylene)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
Procedure:
-
Prepare a lipase solution by dissolving the enzyme powder in the phosphate buffer to a concentration of 1-10 mg/mL.
-
Add the hydrophobic support material to the lipase solution (e.g., 1 g of support per 10-20 mL of lipase solution).
-
Gently agitate the mixture at room temperature for 1-24 hours to facilitate adsorption.
-
Separate the immobilized lipase from the supernatant by filtration.
-
Wash the immobilized enzyme with buffer to remove any unbound lipase, followed by a wash with a non-polar solvent like n-hexane to remove excess water.
-
Dry the immobilized lipase under vacuum or in a desiccator before use.
Biocatalytic Synthesis of this compound
This protocol outlines the general procedure for the esterification reaction.
Materials:
-
Immobilized lipase (e.g., Novozym 435 or lab-prepared)
-
Phenylacetic acid
-
Isopropanol
-
Organic solvent (e.g., n-heptane, optional for solvent-free systems)
-
Molecular sieves (3Å, activated)
-
Screw-capped reaction vessel
-
Incubator shaker
Procedure:
-
To the reaction vessel, add phenylacetic acid and isopropanol. A starting molar ratio of acid to alcohol of 1:1.5 to 1:3 is recommended to drive the reaction towards ester formation.
-
If a solvent is used, add n-heptane to dissolve the substrates.
-
Add the immobilized lipase. A typical enzyme loading is 1-5% (w/w) relative to the total substrate weight.
-
Add activated molecular sieves (e.g., 10% w/v) to remove the water produced during the reaction, which shifts the equilibrium towards the product.[11]
-
Seal the vessel and place it in an incubator shaker set to the desired temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them for this compound formation using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Caption: General experimental workflow for this compound synthesis.
Optimization of Reaction Parameters
The efficiency of the biocatalytic synthesis is highly dependent on several parameters that can be optimized to maximize the yield of this compound.
-
Temperature: Lipase activity increases with temperature up to an optimum, after which thermal denaturation leads to a rapid loss of activity. For many lipases used in ester synthesis, the optimal temperature range is 40-60°C.[4]
-
Substrate Molar Ratio: An excess of one of the substrates, typically the alcohol, is often used to shift the reaction equilibrium towards the formation of the ester. However, very high concentrations of short-chain alcohols like isopropanol can cause enzyme inactivation.[7]
-
Enzyme Concentration: Increasing the enzyme concentration generally increases the reaction rate. However, beyond a certain point, the rate may plateau due to substrate saturation or mass transfer limitations.
-
Water Content: While a minimal amount of water is essential for lipase activity, excess water, including the water produced during the reaction, can promote the reverse hydrolytic reaction. The use of molecular sieves or pervaporation to remove water is a common strategy to achieve high conversion rates.[7]
-
Solvent System: The choice of solvent can significantly impact enzyme activity and stability. Non-polar, hydrophobic solvents like n-heptane or isooctane (B107328) are generally preferred as they tend to strip less of the essential water from the enzyme's surface.[12] Solvent-free systems are also an attractive option for a more environmentally friendly process.
Quantitative Data from Analogous Ester Syntheses
The following tables summarize quantitative data from studies on the enzymatic synthesis of structurally similar esters. This data provides a valuable reference for estimating the expected performance of a biocatalytic process for this compound production.
Table 1: Reaction Conditions for Lipase-Catalyzed Synthesis of Isopropyl Esters
| Ester Product | Enzyme | Substrate Molar Ratio (Acid:Alcohol) | Temperature (°C) | Solvent | Conversion/Yield (%) | Reference |
| Isopropyl Acetate | Immobilized Bacillus cereus Lipase | 1:1.33 (Acetic Acid:Isopropanol) | 55 | n-Heptane | ~97% | [11] |
| Propyl Phenylacetate | Immobilized Candida antarctica Lipase B | 1:2 (Benzoic Acid:n-Propanol) | 40 | Heptane | 96.1% | [13] |
| Isopropyl Palmitate | Candida antarctica Lipase (Novozym 435) | 1:15 (Palmitic Acid:Isopropanol) | 60 | Solvent-free | 90.0% | [10] |
| Isopropyl Stearate | Immobilized Lipase | 1:2 (Stearic Acid:Isopropanol) | 70 | Solvent-free | 93.9% | [14] |
Table 2: Influence of Key Parameters on Isopropyl Acetate Synthesis[8]
| Parameter | Condition | Isopropyl Acetate Yield (mM) |
| Temperature | 45°C | ~55 |
| 55°C | ~66 | |
| 60°C | ~60 | |
| Biocatalyst Load | 25 mg | ~67 |
| 50 mg | ~66 | |
| 125 mg | ~62 | |
| Water Removal | Without Molecular Sieves | 66.0 |
| With Molecular Sieves | 73.0 |
Conclusion
The biocatalytic production of this compound using lipases presents a promising, sustainable, and efficient alternative to conventional chemical synthesis. While direct literature on this specific transformation is scarce, a wealth of information from analogous esterification reactions provides a strong foundation for developing a successful process. Key factors for success include the selection of a robust, immobilized lipase such as Candida antarctica Lipase B, optimization of reaction parameters including temperature and substrate molar ratio, and effective removal of water to drive the reaction equilibrium towards high product yields. The methodologies and data presented in this guide offer a comprehensive starting point for researchers and industry professionals to explore and implement the biocatalytic synthesis of this compound.
Caption: Key factors influencing the biocatalytic production of this compound.
References
- 1. Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic synthesis of Isopropyl stearate, a cosmetic emollient: optimisation and kinetic approach | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Esterification of Phenylacetic Acid with Isopropanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fischer esterification of phenylacetic acid with isopropanol (B130326) to form isopropyl phenylacetate (B1230308). It details the reaction mechanism, provides analogous quantitative data for similar reactions, outlines a detailed experimental protocol, and includes necessary visualizations to aid in understanding the core concepts.
Core Concepts: The Fischer Esterification Mechanism
The synthesis of isopropyl phenylacetate from phenylacetic acid and isopropanol is a classic example of a Fischer esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[1] The overall reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the product side.[1][2] This is typically accomplished by using an excess of one of the reactants (usually the less expensive one, in this case, isopropanol) or by removing water as it is formed.[1][3]
The mechanism of the Fischer esterification proceeds through a series of protonation and deprotonation steps, involving a key tetrahedral intermediate.[1]
The key steps are:
-
Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the alcohol: The alcohol (isopropanol) acts as a nucleophile and attacks the protonated carbonyl carbon.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of water: A molecule of water is eliminated, and a protonated ester is formed.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Quantitative Data Overview
Direct kinetic and yield data for the esterification of phenylacetic acid with isopropanol is not extensively available in the reviewed literature. However, data from analogous reactions provide valuable insights into the expected reaction parameters.
One study on the esterification of phenylacetic acid with various hydroxylated derivatives using a heterogeneous catalyst (Amberlyst-15) reported a yield of approximately 80% at 110°C.[4] Another study focusing on the esterification of lauric acid with a series of alcohols under high-shear mixing conditions reported a 51.5% conversion to isopropyl laurate at 60°C with sulfuric acid as the catalyst. This lower conversion compared to linear alcohols was attributed to the steric hindrance of the secondary alcohol.
For the esterification of palm fatty acids with isopropanol, the activation energy was estimated to be 64 kJ/mol.[5] In a study on the esterification of acetic acid with isopropanol using an ion-exchange resin catalyst, the activation energy for the forward reaction was found to be in the range of 60.0-68.62 kJ/mol.
The following table summarizes analogous quantitative data to provide a comparative perspective:
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Reaction Time | Yield/Conversion | Reference |
| Phenylacetic Acid | Glycerol | Amberlyst-15 | 110 | - | 10 mol% | 6 hours | ~80% | [4] |
| Lauric Acid | Isopropanol | Sulfuric Acid | 60 | 1:13 | 4.0 wt% | 12 min | 51.5% | |
| Palm Fatty Acids | Isopropanol | Methanesulfonic Acid | 77 | 1:100 | 0.5 M | - | 80% (reactive distillation) | [5] |
| Acetic Acid | Isopropanol | Amberlyst 36 Wet | 60-80 | 1:1 to 1:2.5 | 5-25 wt% | 180 min | 65.1-89.5% |
Experimental Protocol: Synthesis of this compound
This section outlines a detailed methodology for the laboratory-scale synthesis of this compound via Fischer esterification.
Materials:
-
Phenylacetic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator (optional)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine phenylacetic acid and a molar excess of isopropanol (e.g., a 1:3 to 1:5 molar ratio of acid to alcohol). Add a magnetic stir bar.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the mass of the carboxylic acid) to the mixture. The addition of acid is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[2] The reaction temperature will be close to the boiling point of isopropanol (82.6 °C). Allow the reaction to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add distilled water to the separatory funnel to dilute the mixture and dissolve the excess isopropanol and sulfuric acid.
-
Add a suitable organic solvent, such as diethyl ether, to extract the this compound. Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Neutralization:
-
Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any unreacted phenylacetic acid and the sulfuric acid catalyst.[6] Be cautious as this will produce carbon dioxide gas, so vent the separatory funnel frequently.
-
Continue washing with sodium bicarbonate solution until no more gas evolution is observed.
-
Wash the organic layer with a saturated sodium chloride (brine) solution to help remove any remaining water and improve the separation of the layers.
-
-
Drying:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate, to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.
-
-
Solvent Removal and Purification:
-
Filter the dried organic solution to remove the drying agent.
-
Remove the extraction solvent using a rotary evaporator or by simple distillation.
-
The crude this compound can be further purified by vacuum distillation to obtain a pure product. Collect the fraction that boils at the appropriate temperature for this compound (Boiling point: 157-165 °C at 12 mm Hg).[7]
-
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [5] |
| Molecular Weight | 178.23 g/mol | [5] |
| Appearance | Clear pale yellow liquid | [7] |
| Boiling Point | 252-254 °C at 760 mmHg | [5] |
| Density | 1.001 g/mL at 25 °C | [7] |
| Refractive Index | 1.488 at 20 °C | [7] |
Visualizing the Process
Fischer Esterification Mechanism
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification of phenylacetic acid with isopropanol.
Caption: Fischer Esterification Mechanism for this compound Synthesis.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of this compound in a laboratory setting.
Caption: Laboratory Workflow for this compound Synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. [PDF] Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias | Semantic Scholar [semanticscholar.org]
- 5. This compound | C11H14O2 | CID 62553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solved Fischer's esterification of phenylacetic acid with | Chegg.com [chegg.com]
- 7. This compound | 4861-85-2 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Fischer Esterification of Phenylacetic Acid with Isopropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This process is reversible and relies on driving the reaction towards the product, typically by using an excess of one reactant or by removing water as it is formed.[1][3][4] Isopropyl phenylacetate (B1230308), the target ester in this protocol, is a valuable compound in the flavor and fragrance industry and can serve as an intermediate in the synthesis of more complex molecules.[5][6]
This document provides a detailed protocol for the laboratory-scale synthesis of isopropyl phenylacetate from phenylacetic acid and isopropanol (B130326) via Fischer esterification. It includes information on reaction conditions, purification, and characterization, as well as a discussion of the underlying reaction mechanism.
Reaction and Mechanism
The overall reaction for the Fischer esterification of phenylacetic acid with isopropanol is as follows:
Phenylacetic Acid + Isopropanol ⇌ this compound + Water
The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][7] The mechanism proceeds through several key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][7]
-
Nucleophilic attack by the alcohol: The alcohol (isopropanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][7]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as water, a good leaving group, forming a resonance-stabilized carbocation.
-
Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the final ester product.[3]
Quantitative Data Summary
The following table summarizes typical quantitative data for the Fischer esterification of phenylacetic acid with isopropanol. Note that yields can vary depending on the specific reaction conditions and purification methods.
| Parameter | Value | Reference/Notes |
| Reactants | ||
| Phenylacetic Acid | 1.0 equivalent | |
| Isopropanol | 3.0 - 5.0 equivalents (or as solvent) | Using an excess of the alcohol helps to shift the equilibrium towards the product.[3][4] |
| Catalyst | ||
| Concentrated Sulfuric Acid | 0.1 - 0.3 equivalents | A common and effective catalyst.[8] |
| p-Toluenesulfonic Acid | 0.05 - 0.1 equivalents | A solid catalyst that can be easier to handle.[8] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 82°C for isopropanol) | The reaction is typically heated to the boiling point of the alcohol.[2][8] |
| Reaction Time | 4 - 8 hours | Reaction progress can be monitored by TLC or GC. |
| Work-up & Purification | ||
| Expected Yield | 70 - 90% | Yields are highly dependent on the efficiency of water removal and purification. |
Experimental Protocol
This protocol describes a typical procedure for the synthesis of this compound on a laboratory scale.
Materials:
-
Phenylacetic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (98%)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add phenylacetic acid (e.g., 5.0 g, 36.7 mmol).
-
Add an excess of isopropanol (e.g., 50 mL, which also serves as the solvent).
-
While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL, 18.4 mmol) to the mixture. The addition is exothermic.
-
Add a magnetic stir bar to the flask.
-
Attach a reflux condenser and ensure that cooling water is flowing.
-
-
Reaction:
-
Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.
-
Maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add 50 mL of diethyl ether and 50 mL of water. Shake the funnel gently and allow the layers to separate.
-
Carefully drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
-
Drying and Solvent Removal:
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any residual water.
-
Swirl the flask and let it stand for 10-15 minutes.
-
Filter the drying agent by gravity filtration or by decanting the solution into a clean, pre-weighed round-bottom flask.
-
Remove the diethyl ether and excess isopropanol using a rotary evaporator.
-
-
Purification (Optional):
-
The crude this compound can be further purified by vacuum distillation if a high degree of purity is required.
-
-
Characterization:
-
Determine the yield of the product.
-
Characterize the product by techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
Visualizations
Caption: Mechanism of Fischer Esterification.
Caption: Experimental Workflow for Synthesis.
References
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. athabascau.ca [athabascau.ca]
- 5. bangchemicals.com [bangchemicals.com]
- 6. This compound | C11H14O2 | CID 62553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Solved Fischer's esterification of phenylacetic acid with | Chegg.com [chegg.com]
Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Isopropyl Phenylacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the enzymatic synthesis of isopropyl phenylacetate (B1230308), a valuable ester compound with applications in the fragrance, flavor, and pharmaceutical industries. The use of lipases as biocatalysts offers a green and highly selective alternative to traditional chemical synthesis methods, operating under milder conditions and often resulting in a purer product. Immobilized lipases, in particular, provide advantages such as enhanced stability, reusability, and ease of separation from the reaction mixture.[1][2]
Overview of Lipase-Catalyzed Esterification
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments. However, in non-aqueous media, the equilibrium of this reaction can be shifted towards synthesis, enabling the formation of esters from carboxylic acids and alcohols (esterification) or through the exchange of an alcohol moiety in an existing ester (transesterification).[2][3] The use of immobilized enzymes is particularly advantageous as it improves stability and allows for repeated use of the biocatalyst.[1][4]
The synthesis of isopropyl phenylacetate can be achieved via two primary enzymatic routes:
-
Direct Esterification: The reaction between phenylacetic acid and isopropanol.
-
Transesterification: The reaction between an alkyl phenylacetate (e.g., methyl or ethyl phenylacetate) and isopropanol.
Several factors influence the efficiency of this biocatalytic process, including the choice of lipase (B570770), immobilization support, reaction temperature, substrate molar ratio, and the presence of a suitable organic solvent.
Data from Related Lipase-Catalyzed Ester Syntheses
While specific data for the lipase-catalyzed synthesis of this compound is not extensively published, the following tables summarize typical conditions and results for the synthesis of analogous esters, providing a strong basis for developing a protocol for this compound.
Table 1: Reaction Parameters for Lipase-Catalyzed Synthesis of Various Esters
| Ester Product | Lipase Source | Substrates | Molar Ratio (Acid:Alcohol) | Solvent | Temperature (°C) | Enzyme Loading | Reaction Time (h) | Conversion (%) |
| Propyl-phenyl acetate | Candida antarctica lipase-B (CAL-B), immobilized | Benzoic acid, n-propanol | 1:2 | Heptane | 40 | 0.6% (w/v) | 0.67 | 96.1 |
| Isopropyl acetate | Bacillus cereus lipase, immobilized on silica | Acetic acid, isopropanol | 75 mM:100 mM | n-heptane | 55 | 25 mg | 9 | ~97 |
| Isopropyl ferulate | Immobilized lipase | Ferulic acid, isopropanol | 25 mM:100 mM | DMSO | 45 | 12.5 mg/mL | 3 | ~84 |
| Isopropyl benzoate | Pseudomonas aeruginosa lipase, immobilized in Ca-alginate beads | Benzoic acid, isopropanol | 1:3 | n-heptane | - | 30 mg | - | - |
| Propyl caprate | - | Capric acid, 1-propanol | 1:3 | Solvent-free | 60 | 2% (w/w) | - | 83.82 |
Note: The data presented is compiled from various studies on similar ester syntheses and serves as a guideline.[2][4][5][6][7]
Experimental Protocols
This section provides detailed methodologies for the immobilization of lipase and the subsequent synthesis of this compound.
Protocol 1: Lipase Immobilization via Entrapment in Calcium Alginate Beads
This protocol describes a widely used method for enzyme immobilization.
Materials:
-
Lipase from a suitable source (e.g., Candida antarctica B, Pseudomonas aeruginosa)
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.0)
Procedure:
-
Prepare a 2.5% (w/v) sodium alginate solution by dissolving sodium alginate in distilled water with gentle heating and stirring.
-
Prepare a 2.5 M calcium chloride solution in distilled water.
-
Dissolve a known quantity of lipase powder in the Tris-HCl buffer to create a lipase solution.
-
Mix the lipase solution with the sodium alginate solution, typically at a volume ratio of 1:4.
-
Extrude the resulting mixture dropwise into the calcium chloride solution using a syringe or pipette. This will form beads as the alginate crosslinks with the calcium ions.
-
Allow the beads to harden in the CaCl₂ solution for a minimum of 20 minutes.
-
Separate the immobilized lipase beads from the solution by vacuum filtration.
-
Wash the beads several times with Tris-HCl buffer to remove any unbound enzyme and excess calcium chloride.
-
Dry the beads in a desiccator or at a low temperature before use.
Protocol 2: Lipase-Catalyzed Synthesis of this compound
This protocol outlines the procedure for the enzymatic synthesis of this compound via direct esterification.
Materials:
-
Immobilized lipase (from Protocol 1 or a commercial source like Novozym® 435)
-
Phenylacetic acid
-
Isopropanol
-
Organic solvent (e.g., n-heptane)
-
Molecular sieves (3Å, optional but recommended)
-
Reaction vessel (e.g., screw-capped flask)
-
Incubator shaker
Procedure:
-
To a screw-capped flask, add phenylacetic acid and isopropanol. A starting molar ratio of 1:2 (acid:alcohol) is recommended.[5]
-
Add n-heptane as the solvent. The volume should be sufficient to dissolve the substrates and allow for proper mixing.
-
Add the immobilized lipase to the reaction mixture. A typical starting enzyme loading is between 0.6% and 2% (w/w or w/v) of the total reaction volume or substrate weight.[5][7]
-
(Optional) Add molecular sieves (e.g., 5% w/w) to the mixture to adsorb the water produced during the reaction, which helps to drive the equilibrium towards ester formation.[7]
-
Seal the flask and place it in an incubator shaker set to an appropriate temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm).[5][7]
-
Monitor the reaction progress over time by withdrawing small aliquots of the reaction mixture and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering out the immobilized lipase.
-
The immobilized lipase can be washed with the solvent and reused for subsequent batches.[4]
-
The product, this compound, can be purified from the reaction mixture by techniques such as distillation or column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the lipase-catalyzed synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Reaction Mechanism
The lipase-catalyzed esterification is believed to follow a Ping-Pong Bi-Bi mechanism. The diagram below provides a simplified representation of this catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Isopropyl Ferulate Using Silica-Immobilized Lipase in an Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and thermodynamics of lipase catalysed synthesis of propyl caprate | Semantic Scholar [semanticscholar.org]
Application Note: Quantitative Analysis of Isopropyl Phenylacetate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive and robust protocol for the quantitative analysis of isopropyl phenylacetate (B1230308) using Gas Chromatography-Mass Spectrometry (GC-MS). Isopropyl phenylacetate is a key aroma compound found in various food products, fragrances, and is also of interest in pharmaceutical research. The methodology presented herein provides a sensitive and selective approach for the quantification of this compound in complex matrices. The protocol covers sample preparation, instrument parameters, and data analysis, and includes a summary of expected quantitative performance.
Introduction
This compound is an ester known for its sweet, honey-like, and floral aroma, making it a common ingredient in the flavor and fragrance industry.[1] Accurate quantification of this compound is crucial for quality control in manufacturing, formulation development, and for researchers studying its metabolic pathways or potential therapeutic applications. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and sensitive, specific detection.[2] This protocol is designed to be a valuable resource for professionals requiring a reliable method for the determination of this compound.
Experimental Protocol
This protocol outlines the necessary steps for the quantitative analysis of this compound, from sample preparation to data acquisition and processing.
Materials and Reagents
-
This compound (≥98% purity)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Hexane (HPLC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
Deionized Water
-
Internal Standard (IS): A suitable internal standard should be chosen that is chemically similar to this compound but well-resolved chromatographically.[3] A deuterated analog of this compound would be ideal. Alternatively, a non-deuterated ester with a similar structure and boiling point that does not co-elute with the analyte or other matrix components, such as propyl phenylacetate or ethyl benzoate, can be used.
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Weighing: Accurately weigh 1.0 g of the sample (e.g., cream, beverage) into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known concentration of the chosen internal standard. The concentration should be within the linear range of the calibration curve.
-
Extraction: Add 5 mL of ethyl acetate to the sample tube.
-
Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Filtration: Filter the dried extract through a 0.22 µm syringe filter into a GC vial for analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are provided as a guideline and may require optimization based on the specific instrument and column used.
Gas Chromatograph (GC) System:
-
Column: A non-polar or mid-polar capillary column is recommended, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless injection is recommended for trace analysis to enhance sensitivity.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity.
-
Ions to Monitor for this compound:
-
Quantifier Ion: m/z 91 (most abundant)
-
Qualifier Ions: m/z 43, 92, 65
-
Calibration and Quantification
-
Stock Solution Preparation: Prepare a stock solution of this compound in ethyl acetate (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. Each calibration standard should be spiked with the same concentration of the internal standard as the samples.
-
Calibration Curve: Analyze the calibration standards using the established GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantification: Analyze the prepared samples. The concentration of this compound in the samples is determined by calculating the peak area ratio and interpolating from the calibration curve.
Data Presentation
The quantitative performance of a validated GC-MS method for a similar ester is summarized in the table below to provide an expectation of the performance for this compound quantification.[4]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 15% |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS quantification of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the quantification of this compound in various complex matrices. The use of an internal standard and Selected Ion Monitoring mode ensures high accuracy, precision, and sensitivity. This protocol is a valuable tool for researchers, scientists, and professionals in the flavor, fragrance, and pharmaceutical industries who require accurate determination of this important aroma compound.
References
- 1. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of Isopropyl Phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl phenylacetate (B1230308) is an ester of isopropanol (B130326) and phenylacetic acid, commonly utilized as a fragrance and flavoring agent. In the pharmaceutical and fine chemical industries, it may also serve as an intermediate in organic synthesis. The purity of isopropyl phenylacetate is a critical parameter, as impurities can impact the quality, safety, and efficacy of the final products. This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity analysis of this compound, suitable for quality control and research environments.
Principle of Analysis
The method employs reversed-phase high-performance liquid chromatography with UV detection. The separation is achieved on a C18 stationary phase, which is nonpolar. This compound, a relatively nonpolar compound, is retained on the column and separated from potential polar and nonpolar impurities by a polar mobile phase. A gradient elution with a mobile phase composed of acetonitrile (B52724) and water with a phosphoric acid modifier allows for the effective separation of the main component from its potential process-related impurities and degradation products. The chromophoric phenyl group in this compound allows for sensitive detection using a UV detector.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard (≥99.5% purity)
-
This compound Sample for analysis
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric Acid (85%, analytical grade)
-
Methanol (HPLC grade)
-
Volumetric flasks (10 mL, 25 mL, 100 mL, 1000 mL)
-
Pipettes
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
Instrumentation
-
HPLC system with a gradient pump, autosampler, column compartment, and UV-Vis or Diode Array Detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 50% B, 5-15 min: 50-80% B, 15-20 min: 80% B, 20.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Degas before use.
-
Diluent: Prepare a mixture of acetonitrile and water in a 50:50 (v/v) ratio.
-
Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability
To ensure the validity of the analytical results, perform a system suitability test before sample analysis. Inject the Standard Solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry Factor): Not more than 2.0 for the this compound peak.
-
Theoretical Plates: Not less than 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure the baseline is clean.
-
Perform five replicate injections of the Standard Solution to check for system suitability.
-
Inject the Sample Solution in duplicate.
-
After the analysis is complete, flush the column with a high organic content mobile phase (e.g., 80% acetonitrile in water) for 30 minutes, followed by storage in an appropriate solvent (e.g., methanol).
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Hypothetical Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.5 | 500 | 0.05 | Impurity 1 |
| 2 | 9.8 | 995,000 | 99.50 | This compound |
| 3 | 12.2 | 2,000 | 0.20 | Impurity 2 |
| 4 | 15.7 | 2,500 | 0.25 | Impurity 3 |
| Total | 1,000,000 | 100.00 |
Workflow Visualization
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Conclusion
The described RP-HPLC method is precise, accurate, and suitable for the routine purity analysis of this compound. The method effectively separates the main component from its potential impurities, providing reliable quantitative results. This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories.
Application Notes and Protocols for the Scaled-Up Synthesis of Isopropyl Phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl phenylacetate (B1230308) is a key intermediate in the synthesis of various pharmaceuticals and a significant component in the fragrance industry, valued for its characteristic honey-like, floral aroma. The increasing demand for this compound necessitates robust and scalable synthetic protocols. This document provides detailed application notes and experimental protocols for the scaled-up synthesis of isopropyl phenylacetate via Fischer esterification of phenylacetic acid with isopropanol (B130326). The protocols are designed to be adaptable for pilot plant and small-scale industrial production.
Physicochemical Properties of this compound
A clear, colorless to pale yellow liquid with a sweet, honey-like, and floral scent.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | [3] |
| Boiling Point | 157-165 °C @ 12 mm Hg | [1] |
| Density | 1.001 g/mL at 25 °C | [1] |
| Refractive Index | 1.488 @ 20 °C | [1] |
| Solubility | Insoluble in water | [4] |
Experimental Protocols
Materials and Equipment
-
Reactants:
-
Phenylacetic Acid (PAA), ≥99% purity
-
Isopropanol (IPA), ≥99% purity, anhydrous
-
-
Catalyst:
-
Amberlyst-15 (acidic ion-exchange resin)
-
-
Solvent (for purification):
-
Neutralizing Agent:
-
5% w/v Sodium Bicarbonate (NaHCO₃) solution
-
-
Drying Agent:
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Glass-lined or stainless steel reactor with overhead stirrer, reflux condenser, and temperature control system
-
Dean-Stark apparatus for water removal
-
Vacuum distillation setup
-
Separatory funnel (for workup)
-
Rotary evaporator
-
Analytical balance
-
Gas Chromatography (GC) system for purity analysis
-
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phenylacetic acid can cause skin and eye irritation.
-
Isopropanol is flammable. Keep away from ignition sources.
-
Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.
Protocol 1: Lab-Scale Synthesis (Optimization Phase)
This protocol is designed for initial optimization studies to determine the ideal reaction parameters before scaling up.
Reaction Setup:
-
To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add phenylacetic acid (136.15 g, 1.0 mol) and isopropanol (180.3 g, 3.0 mol).
-
Add Amberlyst-15 catalyst (13.6 g, 10% w/w of PAA).
-
Add toluene (200 mL) to the flask to aid in the azeotropic removal of water.
-
Heat the mixture to reflux (approximately 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by collecting the water in the Dean-Stark trap and by periodic analysis of aliquots using Gas Chromatography (GC).
Work-up and Purification:
-
Once the reaction is complete (typically after 4-6 hours, or when no more water is collected), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with toluene and dried for potential reuse.
-
Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution (2 x 100 mL) to remove any unreacted phenylacetic acid.
-
Wash the organic layer with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation (157-165 °C @ 12 mmHg) to obtain the pure product.
Data Presentation: Lab-Scale Optimization
| Experiment | PAA (mol) | IPA (mol) | Catalyst (wt%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 2.0 | 5 | 100 | 6 | 75 |
| 2 | 1.0 | 3.0 | 5 | 100 | 6 | 82 |
| 3 | 1.0 | 3.0 | 10 | 100 | 4 | 88 |
| 4 | 1.0 | 3.0 | 10 | 110 | 4 | 92 |
Protocol 2: Scaled-Up Synthesis (Pilot Plant Scale)
This protocol is designed for a 10 L reactor. Adjust quantities proportionally for different reactor sizes.
Reaction Setup:
-
Charge the 10 L reactor with phenylacetic acid (1.36 kg, 10.0 mol) and isopropanol (1.80 kg, 30.0 mol).
-
Add Amberlyst-15 catalyst (136 g, 10% w/w of PAA).
-
Add toluene (2 L) to the reactor.
-
Start the overhead stirrer and heat the mixture to reflux (approximately 100-110 °C).
-
Continuously remove the water formed during the reaction using a Dean-Stark trap.
-
Monitor the reaction by GC analysis until the concentration of phenylacetic acid is below 1%.
Work-up and Purification:
-
Cool the reactor contents to below 40 °C.
-
Filter the catalyst.
-
Transfer the reaction mixture to a larger vessel for work-up.
-
Wash the mixture with a 5% sodium bicarbonate solution (2 x 1 L).
-
Wash with saturated brine (1 L).
-
Separate the organic layer and transfer it to a distillation setup.
-
Perform vacuum distillation to remove the toluene and then collect the pure this compound fraction.
Data Presentation: Scaled-Up Synthesis
| Parameter | Value |
| Reactor Volume | 10 L |
| Phenylacetic Acid | 1.36 kg |
| Isopropanol | 1.80 kg |
| Amberlyst-15 | 136 g |
| Toluene | 2 L |
| Reaction Temperature | 100-110 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 1.60 - 1.70 kg (90-95%) |
| Product Purity (by GC) | >99% |
Diagrams
Caption: Experimental workflow for this compound synthesis.
Caption: Simplified Fischer esterification mechanism.
References
Application Notes and Protocols for the Synthesis of Isopropyl Phenylacetate Using Various Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl phenylacetate (B1230308) is a valuable ester widely used in the fragrance, flavor, and pharmaceutical industries for its characteristic honey-like, floral aroma. Its synthesis is a key area of interest, with various catalytic methods offering distinct advantages in terms of yield, selectivity, and environmental impact. This document provides detailed application notes and experimental protocols for the synthesis of isopropyl phenylacetate using four distinct catalytic systems: enzymatic catalysis, homogeneous acid catalysis, heterogeneous acid catalysis, and palladium-catalyzed carbonylation.
The selection of a suitable catalyst is critical in optimizing the synthesis of this compound. Traditional methods often rely on homogeneous acid catalysts, which, while effective, can present challenges in product purification and catalyst separation. Modern approaches focus on more sustainable alternatives, including enzymatic and heterogeneous catalysts, which offer benefits such as milder reaction conditions, easier catalyst recovery, and improved selectivity. Palladium-catalyzed carbonylation represents a highly efficient and atom-economical route to this ester.
These notes are intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of different synthetic strategies, enabling the selection of the most appropriate method based on specific laboratory capabilities and research objectives.
Comparative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound using different catalytic methods. This allows for a direct comparison of reaction conditions and outcomes.
| Catalyst Type | Catalyst | Substrates | Molar Ratio (Acid:Alcohol or equivalent) | Temperature (°C) | Reaction Time | Catalyst Loading | Yield (%) | Reference |
| Enzymatic | Novozym 435 (Immobilized Candida antarctica Lipase (B570770) B) | Phenylacetic Acid, Isopropanol (B130326) | 1:1.5 | 60 | 6 h | 10% (w/w of substrates) | >95 (adapted) | [1] |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Phenylacetic Acid, Isopropanol | 1:3 | Reflux (~82°C) | 4-6 h | 2-5 mol% | ~85-95 (adapted) | [2][3][4] |
| Heterogeneous Acid | Amberlyst-15 | Phenylacetic Acid, Isopropanol | 1:2 | 80 | 8 h | 15 wt% of acid | ~90 (adapted) | [5][6] |
| Palladium-Catalyzed | Palladium Acetate (B1210297)/DPPF | Benzyl (B1604629) Acetate, Isopropanol, CO | 1:1.2 (substrate:alcohol) | 130 | 18 h | 2 mol% Pd(OAc)₂, 4 mol% DPPF | 98 | [7][8] |
Experimental Protocols & Methodologies
This section provides detailed experimental protocols for the synthesis of this compound using the aforementioned catalytic systems.
Enzymatic Synthesis using Novozym 435
Enzymatic esterification offers a green and highly selective route to this compound, operating under mild conditions and minimizing byproduct formation. Novozym 435, an immobilized lipase B from Candida antarctica, is a robust and widely used biocatalyst for such transformations.
Reaction Scheme:
Experimental Protocol (Adapted):
-
To a 100 mL round-bottom flask, add phenylacetic acid (13.6 g, 0.1 mol) and isopropanol (9.0 g, 0.15 mol).
-
Add Novozym 435 (2.26 g, 10% w/w of total substrates).
-
The reaction mixture is incubated in a shaker at 60°C and 200 rpm for 6 hours.
-
To drive the equilibrium towards the product, molecular sieves (3 Å) can be added to the reaction mixture to remove the water formed.
-
After the reaction, the enzyme is separated by filtration and can be washed with a solvent like hexane (B92381) for reuse.
-
The excess isopropanol is removed from the filtrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield pure this compound.
DOT Script for Enzymatic Synthesis Workflow:
Homogeneous Acid Catalysis (Fischer-Speier Esterification)
This classical method involves the direct esterification of phenylacetic acid with isopropanol using a strong acid catalyst, typically sulfuric acid. The reaction is reversible and is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[3]
Reaction Scheme:
Experimental Protocol (Adapted): [2][4]
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetic acid (13.6 g, 0.1 mol) and isopropanol (18.0 g, 0.3 mol).
-
Carefully add concentrated sulfuric acid (0.2 - 0.5 mL, 2-5 mol%) to the mixture while stirring.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL), followed by a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the excess isopropanol.
-
Purify the crude product by vacuum distillation.
DOT Script for Homogeneous Acid Catalysis Workflow:
Heterogeneous Acid Catalysis using Amberlyst-15
Heterogeneous acid catalysts like Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, offer a more environmentally friendly alternative to homogeneous acids. The catalyst can be easily recovered by filtration and reused.
Reaction Scheme:
Experimental Protocol (Adapted): [5][6]
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylacetic acid (13.6 g, 0.1 mol), isopropanol (12.0 g, 0.2 mol), and Amberlyst-15 resin (2.0 g, ~15 wt% of the acid).
-
Heat the mixture to 80°C and stir for 8 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with a solvent (e.g., isopropanol), dried, and reused.
-
Remove the excess isopropanol from the filtrate by rotary evaporation.
-
The crude product can be purified by vacuum distillation.
DOT Script for Heterogeneous Acid Catalysis Workflow:
Palladium-Catalyzed Carbonylation
This modern and highly efficient method involves the palladium-catalyzed carbonylation of benzyl acetate in the presence of isopropanol. This approach offers excellent yields under relatively mild carbon monoxide pressure.[7][8]
Reaction Scheme:
Experimental Protocol: [7]
-
In a high-pressure reactor equipped with a magnetic stir bar, add palladium(II) acetate (2 mol%), 1,1'-bis(diphenylphosphino)ferrocene (DPPF) (4 mol%), benzyl acetate (1 mmol), and isopropanol (1.2 mmol).
-
Seal the reactor and purge with carbon monoxide (CO) gas.
-
Pressurize the reactor with CO to the desired pressure (e.g., ambient pressure).
-
Heat the reaction mixture to 130°C and stir for 18 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.
-
The reaction mixture can be directly purified by column chromatography on silica (B1680970) gel to afford the pure this compound.
DOT Script for Palladium-Catalyzed Carbonylation Reaction Pathway:
Conclusion
The synthesis of this compound can be achieved through a variety of catalytic methods, each with its own set of advantages and considerations. Enzymatic and heterogeneous catalysis offer environmentally benign routes with easy catalyst recovery, making them suitable for sustainable chemical production. Homogeneous acid catalysis remains a straightforward and effective method, particularly for large-scale synthesis where cost is a primary factor. For high efficiency and yield, palladium-catalyzed carbonylation stands out as a superior method, albeit with a higher initial catalyst cost. The choice of the optimal synthetic route will depend on the specific requirements of the research or production goal, including desired yield, purity, cost, and environmental impact.
References
- 1. rsc.org [rsc.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00203E [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Kinetic Studies of Lipase-Catalyzed Isopropyl Phenylacetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting kinetic studies on the lipase-catalyzed synthesis of isopropyl phenylacetate (B1230308). This ester is of interest in the flavor, fragrance, and pharmaceutical industries, and enzymatic synthesis offers a green and selective alternative to traditional chemical methods. The following sections detail the reaction, experimental setups, kinetic data from analogous systems, and protocols for key experiments.
Introduction
Lipase-catalyzed esterification is a widely employed biocatalytic method for the synthesis of various esters.[1] These enzymes exhibit high selectivity and can operate under mild reaction conditions, reducing energy consumption and the formation of byproducts.[2][3] The synthesis of isopropyl phenylacetate involves the esterification of phenylacetic acid with isopropanol, catalyzed by a lipase (B570770), typically in a non-aqueous solvent.
The kinetics of lipase-catalyzed reactions are often described by the Ping-Pong Bi-Bi mechanism.[4] In this model, the lipase first reacts with the acyl donor (phenylacetic acid) to form an acyl-enzyme intermediate, releasing water. Subsequently, the alcohol (isopropanol) binds to the intermediate, leading to the formation of the ester (this compound) and regeneration of the free enzyme.[5] Understanding the kinetics of this reaction is crucial for process optimization, reactor design, and scaling up production.
Reaction Scheme
Caption: General reaction scheme for the lipase-catalyzed synthesis of this compound.
Data Presentation: Kinetic Parameters of Analogous Lipase-Catalyzed Ester Synthesis
Table 1: Reaction Conditions for Lipase-Catalyzed Synthesis of Analogous Esters
| Ester Product | Lipase Source | Substrates | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Solvent | Enzyme Loading | Reaction Time | Conversion (%) | Reference |
| Propyl-phenyl acetate (B1210297) | Candida antarctica lipase-B (CAL-B) | Benzoic Acid, n-propanol | 1:2 | 40 | Heptane | 0.6% (w/v) | 40 min | 96.1 | [6] |
| Isopropyl acetate | Bacillus cereus lipase | Acetic Acid, Isopropanol | 75 mM:100 mM | 55 | n-heptane | 25 mg | 9 h | ~97 | [7][8] |
| Isopropyl palmitate | Immobilized lipase (Lipozyme IM) | Palmitic Acid, Isopropanol | 1:1 | 50 | - | - | - | - | [9] |
Table 2: Kinetic and Thermodynamic Parameters for Analogous Esterification Reactions
| Parameter | Value | Reaction | Lipase | Reference |
| Initial Reaction Rate | 113.5 mM/min | Propyl-phenyl acetate synthesis | CAL-B | [6] |
| Activation Energy (Ea) | 37.79 kJ/mol | Propyl caprate synthesis | Immobilized Lipase | [5] |
| Activation Energy (Ea) | 43.67 kJ/mol | Isopropyl palmitate synthesis | Lipozyme IM | [9] |
| Enthalpy (ΔH) | +90.45 kJ/mol | Propyl caprate synthesis | Immobilized Lipase | [5] |
| Entropy (ΔS) | +278.99 J/mol·K | Propyl caprate synthesis | Immobilized Lipase | [5] |
| Gibbs Free Energy (ΔG) | -2.35 kJ/mol | Propyl caprate synthesis | Immobilized Lipase | [5] |
Experimental Protocols
Protocol 1: Lipase Activity Assay (Esterification Method)
This protocol determines the activity of the lipase based on its ability to catalyze an esterification reaction.
Materials:
-
Butyric acid
-
n-Butanol
-
n-Heptane (or other suitable organic solvent)
-
Immobilized lipase (e.g., Novozym 435)
-
95% Ethanol
-
0.1 M NaOH
-
Phenolphthalein (B1677637) indicator
Procedure:
-
Prepare a substrate solution of 0.16 M butyric acid and 0.33 M n-butanol in n-heptane.
-
Add a known amount of lipase (e.g., 10 mg) to a defined volume of the substrate solution in a sealed flask.
-
Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with constant agitation.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Stop the reaction by adding an excess of cold 95% ethanol.
-
Titrate the unreacted butyric acid with 0.1 M NaOH using phenolphthalein as an indicator.
-
Calculate the lipase activity. One unit of activity is defined as the amount of enzyme that catalyzes the consumption of 1 µmol of butyric acid per minute under the specified conditions.
Protocol 2: Enzymatic Synthesis of this compound and Kinetic Study
This protocol outlines the procedure for the synthesis of this compound and the determination of its kinetic parameters.
Materials:
-
Phenylacetic acid
-
Isopropanol
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)[10]
-
Anhydrous organic solvent (e.g., n-heptane, toluene)
-
Molecular sieves (3Å, activated)
-
Internal standard for GC analysis (e.g., n-dodecane)
Experimental Workflow:
Caption: Workflow for the kinetic study of this compound synthesis.
Procedure:
-
Reaction Setup: In a series of sealed vials, prepare reaction mixtures containing varying concentrations of one substrate (e.g., phenylacetic acid) while keeping the other substrate (isopropanol) at a saturating concentration. Include a suitable organic solvent and an internal standard for GC analysis.
-
Enzyme Addition: Add a fixed amount of immobilized lipase and activated molecular sieves to each vial. The molecular sieves help to remove the water produced during the reaction, shifting the equilibrium towards product formation.[7]
-
Incubation: Place the vials in a shaking incubator at a constant temperature (e.g., 40-60°C).
-
Sampling: At predetermined time intervals, withdraw a small aliquot from each vial.
-
Sample Preparation for Analysis: Immediately dilute the aliquot with a suitable solvent to stop the reaction and prepare it for GC analysis.
-
Gas Chromatography (GC) Analysis: Analyze the samples using a gas chromatograph equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID). Quantify the concentration of this compound based on the peak area relative to the internal standard.
-
Kinetic Data Analysis:
-
Calculate the initial reaction rates (v) at different substrate concentrations ([S]).
-
Plot the initial reaction rate (v) against the substrate concentration ([S]) to generate a Michaelis-Menten plot.
-
To determine the kinetic parameters, Vmax (maximum reaction rate) and Km (Michaelis constant), create a Lineweaver-Burk plot (1/v vs. 1/[S]). The y-intercept of this plot is 1/Vmax, and the x-intercept is -1/Km.
-
Repeat the experiment by varying the concentration of the second substrate while keeping the first one at a saturating concentration.
-
Protocol 3: Reusability of Immobilized Lipase
The stability and reusability of the immobilized enzyme are critical for the economic feasibility of the process.
Procedure:
-
After the first reaction cycle, separate the immobilized lipase from the reaction mixture by filtration.
-
Wash the enzyme with a suitable solvent (e.g., fresh n-heptane) to remove any adsorbed substrates and products.
-
Dry the enzyme under vacuum or in a desiccator.
-
Introduce the recovered enzyme into a fresh reaction mixture and start the next cycle under the same conditions.
-
Monitor the conversion or initial reaction rate for each cycle.
-
Express the residual activity as a percentage of the initial activity. Studies have shown that lipases like Novozym 435 can retain a significant portion of their activity over multiple cycles.[6][11]
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers and scientists to undertake kinetic studies of the lipase-catalyzed synthesis of this compound. By leveraging the methodologies and data from analogous esterification reactions, researchers can efficiently establish optimal reaction conditions and elucidate the kinetic behavior of this biocatalytic system. The use of immobilized lipases presents a sustainable and efficient route for the production of high-value esters for various industrial applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and thermodynamics of lipase catalysed synthesis of propyl caprate | Semantic Scholar [semanticscholar.org]
- 6. Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium | Semantic Scholar [semanticscholar.org]
- 9. Studies on the kinetics of Isopropyl Palmitate synthesis in packed bed bioreactor using immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. scielo.br [scielo.br]
Application Notes and Protocols for the Synthesis of Isopropyl Phenylacetate using Immobilized Lipase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl phenylacetate (B1230308) is a valuable ester recognized for its characteristic honey-like, sweet aroma, making it a significant component in the flavor and fragrance industries. It also serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Traditional chemical synthesis of this ester often involves harsh conditions, such as high temperatures and the use of strong acid catalysts, which can lead to undesirable byproducts and environmental concerns.
The use of immobilized lipases as biocatalysts offers a green and efficient alternative for the synthesis of isopropyl phenylacetate. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the esterification of an acid and an alcohol in non-aqueous environments. Immobilizing the lipase (B570770) on a solid support enhances its stability, simplifies product purification, and, most importantly, allows for the reuse of the enzyme over multiple reaction cycles, making the process more cost-effective and sustainable.[1][2] This document provides detailed protocols for the immobilization of lipase and its application in the synthesis of this compound, along with methods for product analysis.
Factors Influencing this compound Synthesis
The efficiency of the enzymatic synthesis of this compound is influenced by several critical parameters that should be optimized to achieve high conversion rates and product yields.
-
Enzyme Source and Immobilization Support: The choice of lipase and the method of immobilization are crucial. Lipases from various microbial sources such as Candida antarctica (e.g., Novozym 435), Rhizomucor miehei, and Pseudomonas species have been successfully used for ester synthesis.[2] Hydrophobic supports like silica (B1680970), macroporous acrylic resins, and biopolymers are often preferred for immobilizing lipases for reactions in organic media, as they can promote the open, active conformation of the enzyme.[3]
-
Reaction Temperature: Temperature significantly affects both the reaction rate and the stability of the enzyme. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature for lipase-catalyzed esterification is typically in the range of 30-60°C.
-
Substrate Molar Ratio: The molar ratio of phenylacetic acid to isopropanol (B130326) is a key parameter. An excess of the alcohol is often used to shift the reaction equilibrium towards the formation of the ester. However, very high concentrations of short-chain alcohols like isopropanol can sometimes inhibit or inactivate the lipase.
-
Organic Solvent: The choice of solvent can influence enzyme activity and substrate solubility. Non-polar, hydrophobic solvents like n-heptane or isooctane (B107328) are generally well-suited for esterification reactions.
-
Water Content: While a minimal amount of water is essential for maintaining the catalytic activity of the lipase, excess water, which is a byproduct of the esterification reaction, can promote the reverse reaction (hydrolysis), thereby reducing the ester yield. The addition of molecular sieves (e.g., 3Å) to the reaction medium is a common strategy to remove water as it is formed.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the enzymatic synthesis of various isopropyl esters using immobilized lipases. This data can serve as a starting point for the optimization of this compound synthesis.
Table 1: Comparative Reaction Conditions for Enzymatic Synthesis of Isopropyl Esters
| Parameter | Isopropyl Acetate Synthesis | Isopropyl Ferulate Synthesis | Isopropyl Myristate Synthesis | Proposed Starting Conditions for this compound |
| Lipase Source | Bacillus cereus | Not Specified | Rhizopus oryzae | Candida antarctica (Novozym 435) |
| Support | Silica | Silica | Macroporous Resin | Acrylic Resin |
| Substrates | Acetic Acid, Isopropanol | Ferulic Acid, Isopropanol | Myristic Acid, Isopropanol | Phenylacetic Acid, Isopropanol |
| Molar Ratio (Acid:Alcohol) | 1:1.33 | 1:4 | 1:1.7 (approx.) | 1:3 |
| Enzyme Conc. | 12.5 mg/mL | 12.5 mg/mL | 53 mg (in reaction mix) | 10-15 mg/mL |
| Temperature | 55°C | 45°C | 36.1°C | 40-50°C |
| Solvent | n-Heptane | DMSO | Solvent-free | n-Heptane |
| Reaction Time | 9 hours | 3 hours | 18 hours | 6-12 hours |
| Additives | Molecular Sieves | Molecular Sieves | None | Molecular Sieves (3Å) |
| Agitation | 160 rpm | 150 rpm | Not Specified | 150-200 rpm |
| Reference | [4][5][6] | [1] | - |
Table 2: Reusability of Immobilized Lipase in Ester Synthesis
| Ester Synthesized | Lipase and Support | Number of Cycles | Final Activity Retention | Reference |
| Isopropyl Acetate | Bacillus cereus on Silica | 6 | >50% | [4][5] |
| Isopropyl Ferulate | Immobilized on Silica | 5 | ~66% | [1] |
| Pentyl Valerate | Candida rugosa in Organogels | 10 | Not specified | [7] |
| Octyl Formate | Novozym 435 | 10 | No significant loss | [5][8] |
Experimental Protocols
Protocol 1: Immobilization of Lipase on Silica Support by Adsorption and Cross-linking
This protocol describes a general method for immobilizing lipase on silica particles, followed by cross-linking with glutaraldehyde (B144438) to enhance stability.[9]
Materials:
-
Lipase from Candida antarctica B (or other suitable source)
-
Silica nanoparticles
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
Glutaraldehyde solution (e.g., 0.1% v/v)
-
Beaker or flask
-
Magnetic stirrer or shaking incubator
-
Centrifuge
Procedure:
-
Adsorption:
-
Prepare a lipase solution of known concentration (e.g., 1-2 mg/mL) in phosphate buffer.
-
Add a known weight of silica nanoparticles to the lipase solution.
-
Stir the suspension gently for 1-2 hours at room temperature to allow for the adsorption of the lipase onto the silica support.
-
-
Cross-linking:
-
After the adsorption step, add the glutaraldehyde solution to the suspension.
-
Continue to stir the mixture for an additional 2 hours at room temperature. This step cross-links the adsorbed lipase molecules, making the immobilization more robust.[9]
-
-
Washing and Recovery:
-
Separate the immobilized lipase from the supernatant by centrifugation.
-
Carefully decant the supernatant. The amount of unbound protein can be determined from the supernatant to calculate the immobilization yield.
-
Wash the immobilized lipase several times with phosphate buffer to remove any unbound enzyme and residual glutaraldehyde.
-
Finally, wash with distilled water.
-
-
Drying:
-
Dry the immobilized lipase in a desiccator under vacuum or at a low temperature (e.g., 30-40°C) until a constant weight is achieved.
-
The dried immobilized lipase is now ready for use as a biocatalyst.
-
Protocol 2: Synthesis of this compound
This protocol outlines the procedure for the enzymatic esterification of phenylacetic acid and isopropanol.
Materials:
-
Immobilized lipase (from Protocol 1 or a commercial source like Novozym 435)
-
Phenylacetic acid
-
Isopropanol
-
n-Heptane (or other suitable organic solvent)
-
Molecular sieves (3Å, activated)
-
Reaction vessel (e.g., screw-capped flask)
-
Incubator shaker
Procedure:
-
Reaction Setup:
-
In a screw-capped flask, dissolve a known amount of phenylacetic acid in n-heptane.
-
Add isopropanol to the mixture. A starting molar ratio of 1:3 (phenylacetic acid:isopropanol) is recommended.
-
Add activated molecular sieves to the reaction mixture (e.g., 10% w/w of substrates).
-
-
Enzymatic Reaction:
-
Add the immobilized lipase to the substrate mixture. A typical starting concentration is 10-15 mg of immobilized enzyme per mL of reaction volume.
-
Seal the flask and place it in an incubator shaker set to the desired temperature (e.g., 45°C) and agitation speed (e.g., 200 rpm).
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., every 2 hours), withdraw a small aliquot of the reaction mixture.
-
Analyze the sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the formation of this compound and the consumption of phenylacetic acid.
-
-
Reaction Termination and Product Recovery:
-
Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering out the immobilized lipase and molecular sieves.
-
The recovered immobilized lipase can be washed with fresh solvent (n-heptane) and stored for reuse in subsequent batches.
-
The filtrate contains the product, this compound, dissolved in the solvent. The solvent can be removed under reduced pressure to obtain the crude product.
-
-
Product Purification (Optional):
-
If necessary, the crude product can be purified. A common method is to wash the organic solution with a dilute sodium bicarbonate solution to remove any unreacted phenylacetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by evaporation.
-
Protocol 3: Analysis of this compound by Gas Chromatography (GC)
This protocol provides a general method for the quantification of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5, or similar).
-
Carrier Gas: Nitrogen or Helium.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: Increase at 10°C/minute to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL.
Sample Preparation:
-
Take an aliquot of the reaction mixture and dilute it with the reaction solvent (e.g., n-heptane) to a suitable concentration for GC analysis.
-
If the immobilized lipase is not filtered out, centrifuge the aliquot to pellet the enzyme before taking the supernatant for dilution.
Quantification:
-
Prepare standard solutions of pure this compound and phenylacetic acid of known concentrations.
-
Generate a calibration curve by injecting the standards and plotting peak area versus concentration.
-
Calculate the concentration of the product and remaining substrate in the reaction samples by comparing their peak areas to the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis.
References
- 1. Investigation of the Reuse of Immobilized Lipases in Biodiesel Synthesis: Influence of Different Solvents in Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Enzyme immobilization using two processing methods onto silica core-shell particles | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalytic Synthesis of Flavor Ester “Pentyl Valerate” Using Candida rugosa Lipase Immobilized in Microemulsion Based Organogels: Effect of Parameters and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Validation of a Stability-Indicating HPLC Assay for Isopropyl Phenylacetate
Abstract
This document details the validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Isopropyl phenylacetate (B1230308). The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for assay and impurity determination in bulk drug substance and finished pharmaceutical products.[1][2] All critical validation parameters, including specificity, linearity, range, accuracy, precision, and robustness, were assessed and found to be within acceptable limits.
Introduction
Isopropyl phenylacetate is an aromatic ester with applications in various industries. To ensure the quality, safety, and efficacy of products containing this compound, a validated analytical method for its quantification is essential. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[3] This application note provides a comprehensive protocol and corresponding validation data for a stability-indicating RP-HPLC assay, which can accurately measure this compound in the presence of its degradation products and other potential impurities.
Analytical Method
A representative RP-HPLC method is proposed for the assay of this compound.[4]
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (50:50, v/v). Phosphoric acid may be added to adjust the pH if necessary.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Standard Concentration: 100 µg/mL prepared in mobile phase.
-
Sample Concentration: 100 µg/mL prepared in mobile phase.
Experimental Protocols
System Suitability
Objective: To verify that the chromatographic system is adequate for the intended analysis before processing any samples.[5]
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the standard solution (100 µg/mL).
-
Calculate the Relative Standard Deviation (%RSD) for the peak areas and retention times.
-
Determine the theoretical plates (N) and tailing factor (T) for the this compound peak from the first injection.
Specificity (Forced Degradation)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of potential degradation products, proving its stability-indicating nature.[6][7]
Protocol: Forced degradation studies are conducted by subjecting a sample of this compound (1 mg/mL solution) to the following stress conditions to achieve a target degradation of 5-20%.[8][9]
-
Acid Hydrolysis: Add 1 mL of 0.1 N HCl to the sample solution. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to the target concentration with mobile phase.
-
Base Hydrolysis: Add 1 mL of 0.1 N NaOH to the sample solution. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to the target concentration with mobile phase.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to the sample solution. Keep at room temperature for 6 hours. Dilute to the target concentration with mobile phase.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 70°C for 48 hours. Dissolve and dilute to the target concentration with mobile phase.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours in a photostability chamber. Dissolve and dilute to the target concentration with mobile phase.
-
Inject a blank (mobile phase), a standard solution, and each stressed sample into the HPLC system.
-
Assess peak purity of the analyte peak in the stressed samples using a Diode Array Detector to ensure it is free from co-eluting peaks.
Linearity
Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[3]
Protocol:
-
Prepare a series of at least five calibration standards from a stock solution of this compound, ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Range
Objective: To confirm the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol: The range is confirmed by the data obtained from the Linearity, Accuracy, and Precision studies. For an assay, the minimum specified range is typically 80% to 120% of the test concentration.[3]
Accuracy (Recovery)
Objective: To determine the closeness of the test results obtained by the method to the true value. It is assessed using recovery studies.[10]
Protocol:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each preparation.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the assay results.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Prepare another set of six independent samples.
-
Calculate the %RSD of the assay results for this set and perform a statistical comparison (e.g., F-test) of the results from both days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[3]
Protocol: LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio Method:
-
Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.[3]
-
-
Confirm the determined LOQ by preparing and injecting six samples at this concentration and calculating the %RSD.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2°C).
-
Mobile Phase Composition (e.g., Acetonitrile:Water 52:48 and 48:52).
-
-
Inject a standard solution for each modified condition and analyze the effect on system suitability parameters (e.g., retention time, tailing factor).
Data Presentation: Summary of Validation Results
The following tables summarize the expected results for the validation of the this compound assay method.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Result |
|---|---|---|
| Retention Time %RSD | ≤ 1.0% | 0.3% |
| Peak Area %RSD | ≤ 1.0% | 0.5% |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 6500 |
Table 2: Specificity - Forced Degradation Summary
| Stress Condition | % Degradation | Peak Purity | Comments |
|---|---|---|---|
| Acid (0.1 N HCl, 60°C) | ~12.5% | Pass | Major degradant peak observed at RRT 0.85 |
| Base (0.1 N NaOH, RT) | ~18.2% | Pass | Major degradant peak observed at RRT 0.70 |
| Oxidation (3% H₂O₂) | ~8.5% | Pass | Minor degradant peak observed at RRT 1.15 |
| Thermal (70°C) | ~5.1% | Pass | No significant degradation peaks formed |
| Photolytic (UV 254nm) | ~6.3% | Pass | No significant degradation peaks formed |
RRT = Relative Retention Time
Table 3: Linearity
| Parameter | Acceptance Criteria | Observed Result |
|---|---|---|
| Range | 50 - 150 µg/mL | Met |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 |
| Y-Intercept | Report | 1520 |
| Slope | Report | 25480 |
Table 4: Accuracy (Recovery)
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, mean) | % Recovery (mean) | %RSD |
|---|---|---|---|---|
| 80% | 80.0 | 79.6 | 99.5% | 0.6% |
| 100% | 100.0 | 100.4 | 100.4% | 0.4% |
| 120% | 120.0 | 119.5 | 99.6% | 0.5% |
| Acceptance Criteria | | | 98.0% - 102.0% | ≤ 2.0% |
Table 5: Precision
| Precision Type | N | Mean Assay (%) | %RSD | Acceptance Criteria (%RSD) |
|---|---|---|---|---|
| Repeatability (Day 1, Analyst 1) | 6 | 100.2% | 0.7% | ≤ 2.0% |
| Intermediate (Day 2, Analyst 2) | 6 | 99.8% | 0.8% | ≤ 2.0% |
Table 6: LOD and LOQ
| Parameter | Method | Result |
|---|---|---|
| Limit of Detection (LOD) | S/N ≈ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≈ 10 | 0.3 µg/mL |
| Precision at LOQ (%RSD, n=6) | - | 4.5% (Acceptance: ≤ 10%) |
Table 7: Robustness
| Parameter Varied | Modification | Retention Time (min) | Tailing Factor |
|---|---|---|---|
| Control Condition | - | 6.52 | 1.2 |
| Flow Rate | 0.9 mL/min | 7.24 | 1.2 |
| 1.1 mL/min | 5.93 | 1.1 | |
| Column Temperature | 28°C | 6.68 | 1.2 |
| 32°C | 6.35 | 1.2 | |
| Mobile Phase | ACN:H₂O (52:48) | 6.15 | 1.1 |
| ACN:H₂O (48:52) | 6.91 | 1.2 |
System suitability criteria were met under all tested conditions.
Visualizations
Caption: Workflow for the analytical method validation of this compound assay.
Caption: Interrelationships between key analytical method validation parameters.
Conclusion
The RP-HPLC method for the quantitative analysis of this compound has been successfully validated in accordance with ICH guidelines. The results demonstrate that the method is specific, linear, accurate, precise, and robust for its intended purpose. The forced degradation studies confirmed the stability-indicating nature of the method, showing effective separation of the main peak from its degradation products. Therefore, this method is deemed suitable for routine quality control analysis and stability studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. ijrpp.com [ijrpp.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
How to increase the yield of Isopropyl phenylacetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isopropyl phenylacetate (B1230308) and increasing its yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of isopropyl phenylacetate.
Question: Why is my yield of this compound consistently low?
Answer:
Low yields in this compound synthesis can arise from several factors. The most common synthesis method, Fischer esterification, is a reversible reaction.[1] To achieve a high yield, the equilibrium must be shifted towards the product side.
Common Causes and Solutions for Low Yield:
-
Incomplete Reaction: The reaction may not have reached equilibrium.
-
Unfavorable Equilibrium: The accumulation of water, a byproduct of the esterification, can drive the reaction backward, hydrolyzing the ester back to the starting materials.[1]
-
Suboptimal Reactant Ratio: An inappropriate molar ratio of phenylacetic acid to isopropanol (B130326) can limit the conversion.
-
Insufficient or Inactive Catalyst: The acid catalyst is crucial for accelerating the reaction.
Logical Relationship for Troubleshooting Low Yield:
Question: The reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?
Answer:
Charring of the reaction mixture is often due to side reactions caused by an aggressive catalyst or excessive heat.
Causes and Solutions for Charring:
-
Aggressive Catalyst Addition: Adding a strong acid catalyst like sulfuric acid too quickly can cause localized overheating and decomposition of the organic materials.[1]
-
Solution: Add the acid catalyst slowly and with adequate stirring to dissipate the heat.
-
-
High Reaction Temperature: Excessive temperatures can lead to the degradation of the reactants or the product.[1]
-
Solution: Carefully control the reaction temperature and ensure it does not exceed the recommended range for the specific protocol.
-
-
High Catalyst Concentration: Using too much acid catalyst can promote side reactions and charring.[1]
-
Solution: Use a catalytic amount, typically in the range of 1-5 mol%.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory and industrial method is the Fischer-Speier esterification of phenylacetic acid with isopropanol using an acid catalyst.[3][6]
Q2: What are the typical catalysts used for this synthesis?
A2:
-
Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[3][4]
-
Heterogeneous Catalysts: Solid acid catalysts like modified resins, silica-gel loaded heteropolyacids, and zeolites (e.g., H-Beta) are also employed, offering advantages in terms of easier separation and potential for reuse.[7]
Q3: What are the optimal reaction conditions to maximize the yield?
A3: The optimal conditions can vary depending on the specific catalyst and setup. However, general guidelines for Fischer esterification are as follows:
| Parameter | Recommended Condition | Rationale |
| Reactant Molar Ratio | Phenylacetic Acid : Isopropanol = 1 : 4 (or higher excess of alcohol) | Shifts the equilibrium towards the product side.[8] |
| Catalyst Concentration | 1-5 mol% of the limiting reactant | Sufficient to catalyze the reaction without causing significant side reactions.[1] |
| Temperature | Reflux temperature of the alcohol (approx. 82°C for isopropanol) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[3] |
| Water Removal | Continuous removal using a Dean-Stark apparatus | Prevents the reverse reaction (hydrolysis) and drives the reaction to completion.[1][3] |
Q4: How can I purify the synthesized this compound?
A4: After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, the acid catalyst, and any byproducts.
General Purification Workflow:
A common procedure involves neutralizing the acid catalyst with a base like sodium bicarbonate solution, followed by extraction of the ester into an organic solvent such as ethyl acetate (B1210297). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.[3] For high purity, fractional distillation under vacuum is often the final step.[9]
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid and a Dean-Stark Trap
This protocol is a standard method for achieving high yields of this compound.
Methodology:
-
Reactor Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add phenylacetic acid, a 3 to 5-fold molar excess of isopropanol, and a hydrocarbon solvent that forms an azeotrope with water (e.g., toluene).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (1-2 mol% relative to the phenylacetic acid) to the stirred mixture.
-
Reaction: Heat the mixture to reflux. The isopropanol-water-toluene azeotrope will distill into the Dean-Stark trap. The water will separate and be collected in the bottom of the trap, while the upper organic layer (isopropanol and toluene) will return to the reaction flask. Continue the reflux until no more water is collected in the trap.[3]
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid, followed by washes with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent and excess isopropanol by rotary evaporation.
-
Purify the resulting crude ester by vacuum distillation to obtain pure this compound.[9]
-
Protocol 2: Palladium-Catalyzed Carbonylation
This is an alternative, modern approach that avoids the use of strong acids.
Methodology:
-
Substrate Preparation: Benzyl (B1604629) acetate is prepared from benzyl alcohol and isopropenyl acetate with a catalytic amount of Cs₂CO₃.[10]
-
Reaction Setup: In a pressure vessel, combine benzyl acetate, the desired alcohol (isopropanol), a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine (B1218219) ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene - DPPF).[10]
-
Reaction Conditions: Pressurize the vessel with carbon monoxide (CO) and heat the mixture. A study has shown excellent yields at ambient CO pressure and 130°C for 18 hours.[10]
-
Purification: After the reaction, the product can be purified by chromatographic methods.
Quantitative Data Summary:
The following table summarizes yields obtained under different catalytic systems.
| Catalyst System | Substrates | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / DPPF | Benzyl Acetate, Isopropanol, CO | 130 | 18 | 98 | [10] |
| Pyridine Propyl Sulfonic Acid Ionic Liquid | Phenol, Acetic Anhydride | 120-130 | 6 | 88.1 | [9] |
| H₂SO₄ | Benzoic Acid, Methanol | 65 | - | 90 | [3] |
| p-TsOH | Hippuric Acid, Cyclohexanol | Reflux (Toluene) | 30 | 96 | [3] |
| Modified Resin (HD-1) | Acetic Acid, Propylene | 125 | 6-8 | 90 (conversion) | [5] |
Note: The yields reported are for various esterification reactions and serve as a general guide. The specific yield for this compound will depend on the precise reaction conditions and purification efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. homework.study.com [homework.study.com]
- 5. Process for synthesizing isopropyl acetate and method for preparing its catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. CN1260203C - Process for synthesizing isopropyl acetate and method for preparing its catalyst - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. CN101811966A - Method for preparing phenylacetate - Google Patents [patents.google.com]
- 10. A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00203E [pubs.rsc.org]
Common byproducts in Isopropyl phenylacetate synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isopropyl phenylacetate (B1230308).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of isopropyl phenylacetate via Fischer esterification?
A1: The most common byproducts encountered during the Fischer esterification of phenylacetic acid with isopropanol (B130326) are:
-
Unreacted Phenylacetic Acid: Due to the equilibrium nature of the Fischer esterification, some of the starting carboxylic acid may remain unreacted.
-
Unreacted Isopropanol: An excess of the alcohol is often used to drive the reaction forward, leading to its presence in the crude product.
-
Diisopropyl Ether: This byproduct forms through the acid-catalyzed self-condensation of isopropanol, especially at higher temperatures and with strong acid catalysts like sulfuric acid.[1]
Q2: How can the formation of diisopropyl ether be minimized?
A2: The formation of diisopropyl ether can be minimized by carefully controlling the reaction conditions:
-
Temperature: Maintain the lowest possible temperature at which the esterification proceeds at a reasonable rate. Higher temperatures favor the dehydration of isopropanol to form the ether.
-
Catalyst: Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), instead of strong mineral acids like sulfuric acid. Heterogeneous catalysts like acidic resins (e.g., Amberlyst-15) can also reduce the formation of this byproduct.[1]
-
Reaction Time: Monitor the reaction progress and stop it once the formation of the desired ester has maximized to prevent further side reactions.
Q3: What is the general procedure for purifying crude this compound?
A3: The general purification strategy involves a series of extraction and distillation steps:
-
Aqueous Wash: The crude reaction mixture is first washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) to remove unreacted phenylacetic acid and the acid catalyst.[2]
-
Brine Wash: A subsequent wash with a saturated sodium chloride solution (brine) is performed to remove the bulk of the dissolved water and any remaining water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Distillation: The final purification is achieved by fractional distillation under reduced pressure to separate the this compound from any remaining isopropanol and diisopropyl ether.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | - Use a larger excess of isopropanol. - Remove water as it forms using a Dean-Stark apparatus. |
| Loss of product during aqueous workup. | - Ensure the aqueous washing solution is basic enough to deprotonate the phenylacetic acid but not so basic as to cause hydrolysis of the ester. - Minimize the number of washes. | |
| Inefficient distillation. | - Use a fractionating column with sufficient theoretical plates. - Ensure the distillation apparatus is well-insulated. | |
| Presence of Phenylacetic Acid in Final Product | Incomplete neutralization during workup. | - Increase the concentration or volume of the basic wash solution. - Perform multiple washes and check the pH of the aqueous layer to ensure it is basic. |
| Presence of Diisopropyl Ether in Final Product | Reaction temperature was too high. | - Lower the reaction temperature. |
| Use of a strong acid catalyst. | - Switch to a milder catalyst like p-TsOH. | |
| Emulsion Formation During Extraction | High concentration of unreacted starting materials or salts. | - Add brine to the separatory funnel to increase the ionic strength of the aqueous layer. - Gently swirl or stir the mixture instead of vigorous shaking. |
| Product is a Pale Yellow Liquid | Presence of impurities. | This compound is a clear, colorless to pale yellow liquid. A slight yellow tint is not necessarily indicative of significant impurity. Purity should be assessed by analytical methods like GC-MS. |
Experimental Protocols and Data
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetic acid (1.0 mol), isopropanol (3.0 mol), and a catalytic amount of p-toluenesulfonic acid (0.05 mol).
-
Reaction: Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
Protocol 2: Purification of this compound
This protocol details the workup and purification of the crude this compound from Protocol 1.
-
Solvent Addition: Dilute the cooled reaction mixture with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (200 mL).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (2 x 100 mL) to remove unreacted phenylacetic acid and the catalyst.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) (1 x 100 mL).
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Fractional Distillation: Purify the crude ester by fractional distillation under vacuum.
Data Presentation: Purification Efficiency
The following table summarizes representative data on the purity of this compound at different stages of the purification process, as would be determined by Gas Chromatography-Mass Spectrometry (GC-MS).
| Stage of Purification | This compound (%) | Phenylacetic Acid (%) | Isopropanol (%) | Diisopropyl Ether (%) |
| Crude Reaction Mixture | 75 | 10 | 12 | 3 |
| After Aqueous Wash | 85 | < 1 | 12 | 3 |
| After Fractional Distillation | > 99 | < 0.1 | < 0.5 | < 0.1 |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Reaction pathways leading to the desired product and a key byproduct.
References
Troubleshooting low conversion in Fischer esterification of Isopropyl phenylacetate
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion in the Fischer esterification of isopropyl phenylacetate (B1230308) from phenylacetic acid and isopropanol (B130326).
Frequently Asked Questions (FAQs)
Q1: What is the Fischer esterification of isopropyl phenylacetate?
The Fischer esterification is a chemical reaction that forms an ester by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1] In this specific case, phenylacetic acid and isopropanol react to form this compound and water.[2] The reaction is reversible, meaning it exists in an equilibrium between reactants and products.[3][4]
Q2: What is the primary challenge in achieving high conversion?
The main disadvantage of this direct acylation is the unfavorable chemical equilibrium.[1] The reaction produces water as a byproduct, which can hydrolyze the ester product back into the starting materials, thus lowering the final yield.[3][4] To achieve high conversion, the equilibrium must be shifted toward the products.[5][6]
Q3: What are the key strategies to improve the yield?
There are two primary strategies to drive the reaction forward, which can be used in combination:
-
Use an excess of a reactant : Typically, a large excess of the alcohol (isopropanol) is used to shift the equilibrium according to Le Châtelier's principle.[3][5] The alcohol can often be used as the reaction solvent itself.[1]
-
Remove water as it is formed : Actively removing the water byproduct prevents the reverse reaction (hydrolysis) and pulls the equilibrium towards the formation of the ester.[1][3][6]
Q4: What catalysts are suitable for this reaction?
Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1] Lewis acids can also be employed.[1][6] Concentrated sulfuric acid also acts as a dehydrating agent, helping to remove the water formed during the reaction.[7]
Troubleshooting Guide for Low Conversion
Q: My conversion to this compound is very low. Where should I begin troubleshooting?
Low conversion is a common issue stemming from the reaction's equilibrium nature. Start by systematically evaluating the four key areas outlined in the workflow below: water management, reaction conditions, potential side reactions, and reactant integrity.
Caption: Troubleshooting workflow for low esterification yield.
Q: How can I effectively remove water from the reaction?
Water is a direct product, and its removal is critical for driving the reaction to completion.[1][8]
-
Dean-Stark Apparatus : This is a highly effective method.[3] The reaction is run in a solvent like toluene, which forms a lower-boiling azeotrope with water.[3][5] The azeotrope vaporizes, condenses, and collects in the trap, where the denser water separates to the bottom and is removed, while the solvent returns to the flask.[3]
-
Drying Agents (Dessicants) : Adding a drying agent like molecular sieves to the reaction mixture can sequester the water as it is formed.[1][8]
-
Excess Sulfuric Acid : Using concentrated sulfuric acid as the catalyst also helps by acting as a powerful dehydrating agent.[7]
Q: How do the reactant ratio, catalyst, and temperature affect conversion?
These parameters are interdependent and crucial for optimizing the reaction.
-
Reactant Ratio : Using a large excess of isopropanol can significantly increase the ester yield by shifting the equilibrium.[3] It is common to use the alcohol as the solvent to ensure a large excess.[5]
-
Catalyst : The reaction requires a strong acid catalyst.[9] Ensure you are using a sufficient catalytic amount (typically 1-5 mol%). Common choices include H₂SO₄ and p-TsOH.[1]
-
Temperature and Time : The reaction is typically performed at reflux.[1] Temperatures generally range from 60-110 °C, and reaction times can vary from 1-10 hours, sometimes longer, depending on the substrates.[1][10] Insufficient time or temperature will result in an incomplete reaction.
Data Presentation: Effect of Reactant Ratio on Ester Yield
| Phenylacetic Acid (molar eq.) | Isopropanol (molar eq.) | Expected Conversion (%) | Strategy |
| 1 | 1 | ~65% | Stoichiometric amounts, equilibrium limits yield. |
| 1 | 3-5 | >85% | Moderate excess of alcohol pushes equilibrium. |
| 1 | 10+ (used as solvent) | >95% | Large excess of alcohol strongly favors product formation.[3] |
Q: I suspect side reactions are occurring. What should I look for?
Isopropanol is a secondary alcohol and is prone to acid-catalyzed dehydration, especially at higher temperatures.[2][11]
-
Primary Side Reaction : The main side reaction is the elimination of water from isopropanol to form propene gas.[12][13] This consumes the alcohol and introduces water, both of which are detrimental to the esterification.
-
Mitigation : If you suspect this is an issue (e.g., by observing gas evolution or requiring very large excesses of isopropanol), consider running the reaction at a lower temperature for a longer time or using a milder Lewis acid catalyst instead of a strong Brønsted acid.[6]
Experimental Protocol & Reaction Mechanism
Protocol: Synthesis of this compound using a Dean-Stark Trap
This protocol is a generalized procedure for carrying out the esterification while actively removing water.
Materials:
-
Phenylacetic acid (1.0 eq.)
-
Isopropanol (3.0 eq. or more)
-
p-Toluenesulfonic acid (p-TsOH) (0.02-0.05 eq.)
-
Toluene (sufficient to fill the flask and Dean-Stark trap)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (for workup)
Procedure:
-
Setup : Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask : To the flask, add phenylacetic acid, isopropanol, p-TsOH, and toluene.
-
Reflux : Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Monitor Progress : Continue refluxing until the theoretical amount of water has been collected in the trap, or until TLC analysis shows consumption of the limiting reagent. This can take several hours.[5]
-
Cooling and Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.
-
Washing : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[5]
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvents under reduced pressure to yield the crude this compound.
-
Purification : The crude product can be purified further by vacuum distillation if necessary.
Fischer Esterification Mechanism
The reaction proceeds through a six-step, reversible nucleophilic acyl substitution mechanism.[3]
Caption: The mechanism of acid-catalyzed Fischer esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chemcess.com [chemcess.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. byjus.com [byjus.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. Fischer_esterification [chemeurope.com]
- 11. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Synthesis of Isopropyl Phenylacetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the enzymatic synthesis of Isopropyl Phenylacetate. Our goal is to help you overcome common challenges, optimize reaction conditions, and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using an immobilized lipase (B570770) for this compound synthesis?
A1: Immobilizing lipases offers several significant advantages for industrial and laboratory applications. Immobilized enzymes generally show enhanced stability against changes in temperature and pH, which allows for a wider range of operating conditions and a longer catalyst lifespan.[1][2] Furthermore, immobilization simplifies the separation of the enzyme from the reaction mixture, which enables easy catalyst reuse over multiple cycles, reduces overall process costs, and ensures a purer product free from enzyme contamination.[1]
Q2: Which type of support material is recommended for immobilizing lipases in this esterification?
A2: For ester synthesis in organic media, hydrophobic supports are generally preferred.[1] The hydrophobic environment can help open the lipase's active site "lid," a phenomenon known as interfacial activation, which may significantly increase its catalytic activity.[1] Materials such as macroporous acrylic resins, polypropylene, and polystyrene-co-divinylbenzene have proven effective for immobilizing lipases like Candida antarctica Lipase B (CALB).[1][2][3]
Q3: How does water content critically affect the synthesis of this compound?
A3: Water content is a crucial parameter in lipase-catalyzed esterification. While a small amount of water is essential to maintain the enzyme's catalytically active conformation, an excess of water can shift the reaction equilibrium towards hydrolysis (the reverse reaction of esterification), which will reduce the yield of this compound.[1][4] Therefore, it is often beneficial to remove water from the reaction medium as it is produced, for instance, by adding molecular sieves or performing the reaction under a vacuum.[1][4][5]
Q4: Can the substrates, phenylacetic acid or isopropanol (B130326), inhibit the lipase activity?
A4: Yes, substrate inhibition is a known challenge in lipase-catalyzed reactions.[1][4] High concentrations of short-chain alcohols like isopropanol can strip the essential water layer from the enzyme's surface, leading to inactivation.[1] While less common, some carboxylic acids can also inhibit lipase activity at high concentrations.[1] It is therefore important to optimize the molar ratio of the substrates to maximize the reaction rate while avoiding inhibition.[1][4]
Q5: What is the role of the organic solvent, and is a solvent-free system viable?
A5: The organic solvent solubilizes the substrates and products, and can influence enzyme activity and stability. Hydrophobic solvents are often preferred as they do not strip the essential water from the enzyme.[6] However, solvent-free systems are a viable and attractive option, as they can simplify downstream processing, increase reactant concentration, and reduce environmental impact.[4][7] In such systems, one of the liquid substrates, typically the alcohol, is used in excess to act as the reaction medium.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the enzymatic synthesis of this compound.
Problem 1: The reaction shows very low or no conversion to this compound.
-
Possible Cause 1: Suboptimal Reaction Conditions
-
Solution: The temperature, pH, or water activity may not be ideal for the specific immobilized lipase. Systematically optimize key reaction parameters. Control water activity by adding 3Å molecular sieves or using a dry solvent.[1][5] Ensure the reaction temperature is within the optimal range for your lipase, typically between 40°C and 70°C.[4][7][9]
-
-
Possible Cause 2: Insufficient Enzyme Activity
-
Solution: The amount of immobilized lipase may be too low, or the enzyme may have lost activity due to improper storage or handling. Verify the enzyme's storage conditions and expiration date. It is highly recommended to test the enzyme's activity using a standard assay before use.[4] Consider increasing the enzyme loading in the reaction.[10]
-
-
Possible Cause 3: Substrate Inhibition
-
Possible Cause 4: Mass Transfer Limitations
-
Solution: If using an immobilized enzyme, the diffusion of substrates to the enzyme's active site might be hindered. Increase the agitation speed (e.g., 150-200 rpm) to reduce external mass transfer limitations.[8][9] Using smaller support particles for immobilization can help decrease internal mass transfer limitations.[4]
-
Problem 2: The reaction starts well, but the rate slows down significantly or stops over time.
-
Possible Cause 1: Water Accumulation
-
Possible Cause 2: Enzyme Denaturation or Leaching
-
Solution: The combination of temperature, solvent, and substrates may be causing the enzyme to denature over time. Verify that the reaction temperature is not too high for the chosen lipase. If the enzyme is immobilized via physical adsorption, leaching from the support can occur; consider using a covalent immobilization method for enhanced stability.[1]
-
-
Possible Cause 3: Product Inhibition
-
Solution: In some cases, the ester product itself can inhibit the enzyme at high concentrations. While less common, this can contribute to a slowdown in the reaction rate. If suspected, this can be confirmed by running kinetic studies with added product.
-
Data Presentation
Table 1: Typical Ranges for Reaction Condition Optimization
| Parameter | Typical Range | Remarks | Citations |
| Temperature | 40 - 70°C | Higher temperatures increase reaction rates but can lead to enzyme denaturation if outside the optimal range. | [4][7][9] |
| Enzyme Loading | 4% - 25% (w/w of total substrates) | Higher loading increases the rate but also the cost. Optimization is key. | [3][9] |
| Substrate Molar Ratio (Alcohol:Acid) | 1.5:1 to 15:1 | An excess of alcohol shifts the equilibrium towards the product, but very high concentrations can cause inhibition. | [8][11] |
| Agitation Speed | 150 - 200 RPM | Adequate mixing is crucial to overcome mass transfer limitations, especially with immobilized enzymes. | [8][9] |
| Molecular Sieves | 5% - 10% (w/w of total substrates) | Essential for removing the water byproduct and driving the reaction forward. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of this compound
-
Reactant Preparation: In a sealed reaction vessel, combine phenylacetic acid and isopropanol. A typical starting point is a 1:3 molar ratio (acid:alcohol).
-
Water Removal: Add activated 3Å molecular sieves to the mixture (approximately 10% of the total substrate weight).[3]
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the mixture. A typical enzyme loading is 4-10% (w/w) of the total substrate mass.[3]
-
Incubation: Seal the vessel and place it in an incubator shaker set to the desired temperature (e.g., 60°C) and agitation speed (e.g., 150 RPM).[3][8]
-
Monitoring: Allow the reaction to proceed for a set time (e.g., 2.5 to 9 hours).[3][12] Withdraw small aliquots periodically to monitor the progress by Gas Chromatography (GC) or HPLC.
-
Enzyme Separation: After the reaction, separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with a solvent (e.g., n-hexane) and dried for reuse.[3][12]
-
Product Purification: To purify the product, the filtrate can be washed with a mild basic solution (e.g., sodium carbonate) to remove any unreacted phenylacetic acid, followed by a water wash. The organic layer can then be dried over anhydrous sodium sulfate (B86663) and the solvent removed under reduced pressure.[3]
Protocol 2: Lipase Activity Assay (Esterification Method)
This protocol helps verify that your enzyme is active before committing to a large-scale reaction.
-
Substrate Solution: Prepare a stock solution in a suitable solvent like n-heptane containing a known concentration of a short-chain carboxylic acid (e.g., 0.16 M butyric acid) and alcohol (e.g., 0.33 M n-butanol).[3]
-
Reaction Initiation: Add a precise amount of the immobilized lipase (e.g., 10 mg) to a defined volume of the substrate solution in a sealed flask.[3]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 50°C) with constant agitation.[3]
-
Titration: At set time intervals, withdraw an aliquot of the reaction mixture and immediately add it to an excess of 95% ethanol (B145695) to stop the reaction.[3] Titrate the remaining acid with a standardized NaOH solution (e.g., 0.2 M) using phenolphthalein (B1677637) as an indicator.[3]
-
Calculation: The decrease in acid concentration over time corresponds to the rate of ester formation, which is a measure of the lipase activity.
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 8. Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Equilibrium Limitations in Isopropyl Phenylacetate Esterification
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the inherent equilibrium limitations of isopropyl phenylacetate (B1230308) synthesis via Fischer esterification.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing isopropyl phenylacetate via Fischer esterification?
A1: The primary challenge is the reversible nature of the reaction. The esterification of phenylacetic acid with isopropanol (B130326) produces this compound and water. As the products accumulate, the reverse reaction (hydrolysis of the ester back to the acid and alcohol) begins to occur. This eventually leads to a state of chemical equilibrium where the net conversion to the ester ceases, limiting the maximum possible yield.[1][2]
Q2: How does removing water from the reaction mixture improve the ester yield?
A2: According to Le Châtelier's principle, if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. In this context, water is a product. By continuously removing water as it is formed, the equilibrium is constantly shifted to the right, favoring the formation of more products (this compound and water).[3][4] This drives the reaction towards completion, allowing for significantly higher yields than would be achievable in a closed system.[5]
Q3: What are the most common methods to overcome equilibrium limitations in this esterification?
A3: Several effective methods are used to shift the reaction equilibrium:
-
Use of Excess Reactant: Employing a large excess of one reactant, typically the more cost-effective or easily removable one (isopropanol), pushes the equilibrium towards the product side.[2][4]
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a water-immiscible solvent (e.g., toluene) to continuously remove water as an azeotrope.[1][4]
-
Dehydrating Agents/Desiccants: Adding a substance that chemically removes water. Concentrated sulfuric acid, often used as the catalyst, also serves this purpose.[3] Molecular sieves are another common option, particularly in enzymatic reactions.[1][6]
-
Reactive Distillation: This advanced technique combines reaction and distillation in a single column. As the ester and water are formed, they are separated based on their boiling points, continuously driving the reaction forward.[5][7][8]
-
Pervaporation: A membrane-based separation technique where a hydrophilic membrane selectively removes water from the reaction mixture, thereby shifting the equilibrium.[9][10][11]
Q4: Is using a large excess of isopropanol a sufficient strategy? What are the pros and cons?
A4: Using a large excess of isopropanol can be a simple and effective strategy to increase the yield significantly. One study on a similar esterification showed that increasing the alcohol from an equimolar amount to a 10-fold excess raised the equilibrium yield from 65% to 97%.[4]
-
Pros: It is easy to implement without specialized equipment.
-
Cons: It requires a larger reactor volume and necessitates the removal and recovery of a significant amount of unreacted isopropanol during product purification, which can increase downstream processing costs and energy consumption.
Q5: What is reactive distillation and when should it be considered?
A5: Reactive distillation is a process intensification technique that integrates the chemical reaction and the separation of products into a single unit.[7][8] Reactants are fed into a distillation column containing a catalyst. The reaction occurs, and the products are continuously separated based on their volatility.[12] This is highly efficient for equilibrium-limited reactions because one or more products are constantly removed, driving the conversion to near completion.[7] It should be considered for large-scale industrial production where the benefits of higher conversion, reduced investment, and energy savings outweigh the complexity of the process design.[12]
Q6: What type of catalyst is best for this compound synthesis?
A6: The choice of catalyst depends on the reaction scale, desired conditions, and purification requirements.
-
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are traditional, effective, and inexpensive catalysts.[1][3] However, they must be neutralized and removed during workup, which can generate waste.[5]
-
Heterogeneous Acid Catalysts: Solid acid catalysts like ion-exchange resins (e.g., Dowex) or acid-treated clays (B1170129) offer a significant advantage as they can be easily removed from the reaction mixture by simple filtration and can often be recycled.[13][14]
-
Enzymatic Catalysts (Lipases): Lipases can catalyze the esterification under milder conditions (lower temperature), which can be advantageous for sensitive substrates.[6][15] This "green" approach often results in high selectivity and easier product purification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Ester Yield (<70%) Despite Prolonged Reaction Time | The reaction has reached its natural equilibrium point. | 1. Implement Water Removal: Add a Dean-Stark trap with toluene (B28343) to azeotropically remove water.[4] 2. Use Excess Alcohol: Re-run the reaction using a 5-10 fold molar excess of isopropanol.[4] 3. Add a Desiccant: Include activated 3Å or 4Å molecular sieves in the reaction mixture.[6] |
| Inactive or insufficient catalyst. | 1. Increase Catalyst Loading: For acid catalysts, a typical loading is 1-5% by weight.[13] 2. Use Fresh Catalyst: Ensure the acid catalyst is not old or hydrated. If using a solid catalyst, ensure it has been properly activated and stored. | |
| Reaction Stalls or Proceeds Very Slowly | Low reaction temperature. | The Fischer esterification typically requires heat to proceed at a reasonable rate. Ensure the reaction is heated to reflux, which will depend on the boiling point of the alcohol or solvent used.[3] |
| Inefficient mixing (especially with heterogeneous catalysts). | Increase the stirring rate to ensure good contact between the reactants and the solid catalyst surface. | |
| Product Purification Issues (e.g., persistent acidity) | Incomplete neutralization of the acid catalyst. | During the aqueous workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases. Follow with a brine wash to remove residual salts.[16] |
| Unreacted phenylacetic acid remains. | This is often a symptom of low conversion. Address the equilibrium limitation first. Efficient washing with a base during workup will also remove unreacted carboxylic acid.[3] |
Data Presentation
Table 1: Comparison of Common Methods to Overcome Equilibrium Limitations
| Method | Principle | Typical Yield Improvement | Advantages | Disadvantages |
| Excess Alcohol | Le Châtelier's Principle: Mass Action | Can increase yield from ~65% to >95%[4] | Simple to implement; no special equipment needed. | Requires removal/recycling of large amounts of excess alcohol. |
| Azeotropic Distillation (Dean-Stark) | Le Châtelier's Principle: Product Removal | Drives reaction to near completion (>95%). | Highly effective for continuous water removal. | Requires an additional solvent (e.g., toluene) and specialized glassware. |
| Molecular Sieves | Physical Adsorption of Water | Effective, can significantly increase conversion.[6] | Simple to add; compatible with various catalysts (including enzymes). | Stoichiometric use; can be costly on a large scale; requires activation. |
| Reactive Distillation | Simultaneous Reaction and Separation | Very high conversion (>99%) is possible.[7] | Highly efficient; reduces capital and energy costs on an industrial scale.[12] | Complex to design and operate; requires matching reaction and distillation conditions. |
| Pervaporation | Membrane-Based Water Removal | Can increase conversion by over 20%.[9] | No additional solvents needed; can be operated at lower temperatures.[9] | Requires specialized membrane and vacuum equipment; membrane fouling can be an issue. |
Table 2: Typical Reaction Conditions for Phenylacetate Ester Synthesis
| Catalyst | Reactant Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| H₂SO₄ | 1:10 | Reflux (Ethanol) | 2 | 95 | [16] |
| Dowex 50W-X8 | 1:4 (approx.) | Reflux (Isopropanol) | 24 | 72 | [14] |
| Lipase (Immobilized) | 1:1.3 | 55 | 9 | ~70 (before optimization) | [6] |
| None (Autocatalytic) | 1:1.3 | 190 (Microwave) | 1.5 | 15.8 | [13] |
Experimental Protocols
Protocol 1: Fischer Esterification with Azeotropic Water Removal (Dean-Stark)
This protocol describes a standard lab-scale synthesis using a Dean-Stark apparatus to drive the reaction to completion.
-
Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetic acid (e.g., 0.1 mol, 13.6 g) and isopropanol (e.g., 0.2 mol, 12.0 g, 15.3 mL).
-
Add toluene (approx. 50 mL) as the azeotroping solvent.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (e.g., 1-2 mol%, ~0.2-0.4 g).
-
Assemble a Dean-Stark trap and a reflux condenser on top of the flask. Fill the trap with toluene.
-
-
Reaction:
-
Heat the mixture to a vigorous reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the trap.
-
As the azeotrope condenses, the water (denser) will separate to the bottom of the trap while the toluene (less dense) will overflow back into the reaction flask.[4]
-
Continue the reflux until no more water collects in the trap (typically 2-4 hours).
-
-
Workup and Purification:
-
Allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst), and 50 mL of brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation if necessary.
-
Protocol 2: Heterogeneous Catalysis with a Solid Acid Resin
This protocol utilizes an easily removable solid acid catalyst, simplifying purification.
-
Setup:
-
To a 100 mL round-bottom flask with a stir bar, add phenylacetic acid (e.g., 0.05 mol, 6.8 g) and isopropanol (e.g., 0.25 mol, 15.0 g, 19.2 mL).
-
Add a solid acid catalyst, such as Dowex 50W-X8 ion-exchange resin (H⁺-form, ~3 g).[14]
-
Attach a reflux condenser.
-
-
Reaction:
-
Heat the mixture to reflux with vigorous stirring and maintain for 12-24 hours. Reaction progress can be monitored by TLC or GC analysis.
-
To further drive the equilibrium, pre-activated 4Å molecular sieves (~5 g) can be added to the reaction mixture.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the catalyst resin by filtration, washing the resin with a small amount of fresh isopropanol or diethyl ether.[14]
-
Combine the filtrates and remove the excess isopropanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable solvent like dichloromethane (B109758) (DCM) or ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield the final product.
-
Visualizations
Caption: The reversible Fischer esterification equilibrium and the effect of water removal.
Caption: Experimental workflow for esterification using a Dean-Stark apparatus.
Caption: Conceptual diagram of a reactive distillation process for ester synthesis.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. solutions.sulzer.com [solutions.sulzer.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. researchgate.net [researchgate.net]
- 14. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Acid-Catalyzed Synthesis of Isopropyl Phenylacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acid-catalyzed synthesis of isopropyl phenylacetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider during the acid-catalyzed synthesis of this compound?
A1: The main side reactions stem from the reactivity of the alcohol (isopropanol) and the carboxylic acid (phenylacetic acid) under acidic conditions. For isopropanol (B130326), the key side reactions are acid-catalyzed dehydration to form propene and intermolecular dehydration to produce diisopropyl ether.[1][2][3][4] Phenylacetic acid can potentially undergo self-condensation, particularly at higher temperatures, though this is less common under standard esterification conditions.
Q2: My reaction yield is low. What are the likely causes?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[5][6] The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[5] Other factors include insufficient catalyst, suboptimal reaction temperature, and steric hindrance.[7] It is also crucial to ensure the purity of the starting materials, as impurities can interfere with the reaction.
Q3: How can I minimize the formation of diisopropyl ether and propene?
A3: The formation of diisopropyl ether and propene is favored by higher temperatures and strong acid concentrations.[1][2] To minimize these side products, it is advisable to use the minimum effective amount of acid catalyst and maintain a moderate reaction temperature. Using a milder acid catalyst can also be beneficial.
Q4: What is the role of the acid catalyst, and which one should I use?
A4: The acid catalyst protonates the carbonyl oxygen of the phenylacetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isopropanol.[8] Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[5][8] The choice of catalyst can influence the rate of both the main reaction and side reactions. For sensitive substrates, milder catalysts or solid acid catalysts like Amberlyst-15 may be preferred.[9]
Q5: How can I effectively remove unreacted phenylacetic acid from my final product?
A5: Unreacted phenylacetic acid is a common impurity.[10][11] It can be effectively removed by washing the crude product with a mild aqueous base, such as a 5% sodium bicarbonate or sodium carbonate solution.[10] The carboxylate salt formed is water-soluble and will be extracted into the aqueous layer, leaving the ester in the organic layer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of this compound | Reaction has not reached equilibrium. | Increase reaction time. Monitor reaction progress using TLC or GC. |
| Equilibrium is unfavorable. | Use a large excess of isopropanol to shift the equilibrium towards the product.[5] Remove water as it forms, for example, by using a Dean-Stark apparatus.[5] | |
| Insufficient catalyst activity. | Increase the catalyst loading slightly. Ensure the catalyst is not old or deactivated. | |
| Presence of significant amounts of diisopropyl ether | Reaction temperature is too high. | Reduce the reaction temperature. Consider using a milder acid catalyst. |
| High concentration of acid catalyst. | Decrease the amount of acid catalyst used. | |
| Detection of propene gas | Significant dehydration of isopropanol. | Lower the reaction temperature. Use a less concentrated acid catalyst. |
| Unreacted phenylacetic acid in the final product | Incomplete reaction. | Increase reaction time or use a slight excess of isopropanol. |
| Inefficient purification. | Perform a thorough workup with a mild aqueous base wash to remove the acidic impurity.[10] | |
| Product appears dark or contains polymeric material | High reaction temperatures leading to decomposition or polymerization. | Reduce the reaction temperature. Ensure an inert atmosphere if substrates are sensitive to oxidation. |
Experimental Protocols
General Protocol for Acid-Catalyzed Esterification of Phenylacetic Acid with Isopropanol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylacetic acid (1.0 eq).
-
Add an excess of isopropanol (3-5 eq).
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 1-2 mol%).
-
Heat the reaction mixture to a moderate reflux temperature (typically 80-100 °C) and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation if necessary.
Visualizations
Caption: Main and side reactions in the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pyroco2.eu [pyroco2.eu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. jocpr.com [jocpr.com]
- 10. chegg.com [chegg.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Enhancing Lipase Selectivity in Isopropyl Phenylacetate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of lipase (B570770) in the synthesis of isopropyl phenylacetate (B1230308).
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using immobilized lipases for isopropyl phenylacetate synthesis?
A1: Immobilizing lipases offers several significant benefits for industrial applications.[1] The primary advantages include:
-
Enhanced Stability: Immobilized enzymes generally exhibit greater stability against fluctuations in temperature and pH.[1] This increased resilience allows for a wider range of operating conditions and extends the catalyst's lifespan.[1]
-
Ease of Separation: Immobilization simplifies the separation of the lipase from the reaction mixture, which in turn facilitates its reuse over multiple reaction cycles. This reusability can significantly lower overall process costs.[1]
-
Product Purity: By simplifying the removal of the catalyst, immobilization helps to ensure a purer final product, free from enzyme contamination.[1]
Q2: Which type of support material is most effective for immobilizing lipases in organic media for ester synthesis?
A2: For ester synthesis in organic media, hydrophobic supports are generally the preferred choice for lipase immobilization. The hydrophobic environment promotes a phenomenon known as "interfacial activation," where the lipase's active site "lid" opens, leading to a significant increase in its catalytic activity.[1] Materials such as macroporous acrylic resins, polypropylene, and octyl-agarose (B13739342) have demonstrated effectiveness. The selection of the support can also impact the enzyme's regioselectivity and overall stability.[1]
Q3: How does the method of immobilization impact the stability and activity of the lipase?
A3: The immobilization technique is a critical determinant of the lipase's stability and performance.
-
Physical Adsorption: This method, particularly on hydrophobic supports, is straightforward and can lead to hyperactivation of the lipase. However, the relatively weak interactions can result in the enzyme leaching from the support, especially in the presence of certain organic solvents or at elevated temperatures.[1]
-
Covalent Bonding: This technique creates a strong and stable linkage between the enzyme and the support, which effectively minimizes leaching and can significantly enhance thermal and operational stability. Care must be taken during the chemical reactions involved, as they can sometimes lead to a partial loss of enzyme activity.[1]
-
Entrapment: This method involves physically enclosing the lipase within a polymer matrix. While it is very effective at preventing enzyme leaching, it can also introduce diffusion limitations for substrates and products, potentially reducing the overall reaction rate.[1]
Q4: How critical is water content in the synthesis of this compound?
A4: Water content is a crucial parameter that must be carefully controlled. A minimal amount of water is essential for the lipase to maintain its catalytically active conformation. However, since water is a byproduct of the esterification reaction, an excess can shift the reaction equilibrium towards the reverse reaction (hydrolysis), which will decrease the yield of this compound.[1] Therefore, it is often advantageous to remove water from the reaction medium as it is formed, for instance, by using molecular sieves or pervaporation.[1]
Q5: Can the substrates, phenylacetic acid or isopropanol (B130326), inhibit the lipase?
A5: Yes, substrate inhibition is a recognized issue in lipase-catalyzed esterifications. High concentrations of short-chain alcohols like isopropanol can strip the essential layer of water from the enzyme's surface, leading to inactivation.[1] Similarly, some carboxylic acids, including those with aromatic structures, have been reported to inhibit lipase activity.[1] Therefore, optimizing the molar ratio of the substrates is crucial to avoid inhibition and achieve the maximum reaction rate.[1]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting & Optimization Strategies |
| Low Conversion / Yield | 1. Suboptimal Reaction Conditions: Temperature, pH, or water activity may not be ideal for the specific immobilized lipase.[1] 2. Insufficient Enzyme Activity: The amount of immobilized lipase may be too low, or the enzyme may have lost activity due to improper storage or repeated use.[1] 3. Substrate Inhibition: High concentrations of isopropanol or phenylacetic acid may be inhibiting the enzyme.[1] 4. Mass Transfer Limitations: Diffusion of substrates to the enzyme's active site may be hindered, especially with immobilized enzymes. | 1. Optimize Reaction Conditions: Systematically vary the temperature (typically in the range of 40-60°C for lipases). Ensure the microenvironment pH of the immobilized enzyme is optimal. Control water activity by adding molecular sieves or using a dry solvent.[1] 2. Increase Enzyme Loading or Use Fresh Biocatalyst: Increase the concentration of the immobilized lipase in the reaction. If the enzyme has been stored for an extended period or reused multiple times, test its activity and consider using a fresh batch.[1] 3. Optimize Substrate Molar Ratio: Experiment with different molar ratios of isopropanol to phenylacetic acid to mitigate substrate inhibition. 4. Address Mass Transfer Issues: Increase the agitation speed to reduce external mass transfer limitations. If internal mass transfer is a concern (common with porous supports), consider using a support with a larger pore size or smaller particle size. |
| Poor Selectivity | 1. Incorrect Solvent Choice: The polarity and nature of the solvent can significantly influence lipase selectivity. 2. Suboptimal Temperature: Temperature can affect the flexibility of the enzyme and its interaction with the substrates, thereby impacting selectivity. 3. Inappropriate Lipase: The chosen lipase may not have the inherent selectivity for the desired reaction. | 1. Solvent Screening: Test a range of solvents with varying polarities. Polar organic solvents have been shown to sometimes increase the selectivity of lipases. 2. Temperature Optimization: Evaluate the effect of a range of temperatures on the enantioselectivity of the reaction. 3. Enzyme Screening: Screen different lipases, such as Candida antarctica lipase B, Pseudomonas cepacia lipase, and Rhizomucor miehei lipase, which are known to be effective in ester synthesis. |
| Enzyme Leaching | 1. Weak Enzyme-Support Interaction: This is a common issue with physical adsorption, particularly in certain organic solvents or at high temperatures.[1] 2. Support Instability: The support material itself may be degrading under the reaction conditions.[1] | 1. Switch to a Stronger Immobilization Method: Consider covalent bonding or cross-linking to create a more stable attachment of the enzyme to the support. Alternatively, optimize the adsorption conditions (e.g., pH, ionic strength) to enhance the interaction.[1] 2. Select a More Robust Support: Choose a support material that is known to be stable under the intended reaction conditions. |
| Inconsistent Results | 1. Variations in Water Content: Small differences in the water content of reactants and solvents can significantly affect the reaction equilibrium. 2. Inconsistent Enzyme Activity: The age and storage conditions of the lipase can lead to variability in its activity. 3. Inaccurate Measurements: Errors in measuring reactants, enzyme, or solvent volumes will lead to inconsistent outcomes. | 1. Control Water Content: Ensure consistent and controlled water activity in all experiments by using dried solvents and adding a consistent amount of molecular sieves. 2. Standardize Enzyme Handling: Use lipase from the same batch and store it under consistent, recommended conditions. Perform an activity assay before use if there are concerns about its stability. 3. Ensure Accurate Measurements: Use calibrated equipment for all measurements and maintain a consistent experimental setup for each batch. |
Data Presentation
Table 1: Effect of Reaction Parameters on Isopropyl Ester Synthesis (Data inferred from related ester syntheses)
| Parameter | Condition | Effect on Conversion/Selectivity | Reference System |
| Temperature | 40-60 °C | Generally, higher temperatures increase the initial reaction rate, but may decrease stability and selectivity over time. An optimal temperature balances activity and stability. | Isopropyl Benzoate[1] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 5:1 | An excess of the alcohol (isopropanol) can shift the equilibrium towards product formation, but very high concentrations may cause substrate inhibition. | Isopropyl Acetate |
| Enzyme Loading | 1-10% (w/w) | Increasing enzyme loading generally increases the reaction rate, but the effect may plateau at higher concentrations due to mass transfer limitations or economic constraints. | Isopropyl Benzoate[1] |
| Solvent Polarity (log P) | Low to High | Non-polar solvents often favor high lipase activity. However, in some cases, the addition of polar co-solvents can enhance selectivity. | General Lipase Behavior |
| Water Activity (aw) | Low (controlled with molecular sieves) | Low water activity is crucial to favor the synthesis reaction over hydrolysis, thus increasing the ester yield. | Isopropyl Acetate |
Table 2: Comparison of Different Lipases in Aromatic Ester Synthesis
| Lipase Source | Common Commercial Name | Support Material | Optimal Temperature (°C) | Key Characteristics for Aromatic Ester Synthesis |
| Candida antarctica lipase B | Novozym 435 | Macroporous acrylic resin | 40-60 | High activity and stability in organic solvents, widely used for a broad range of esterifications.[2] |
| Pseudomonas cepacia | Amano Lipase PS | Ceramic particles, diatomaceous earth | 30-50 | Often exhibits high enantioselectivity in the kinetic resolution of chiral alcohols and acids.[3] |
| Rhizomucor miehei | Lipozyme IM | Duolite ion-exchange resin | 40-55 | A 1,3-regiospecific lipase, which can be advantageous in specific applications. |
| Candida rugosa | - | Often used in immobilized form on various supports | 30-45 | Known for its use in the kinetic resolution of various chiral compounds.[3] |
Experimental Protocols
Protocol 1: Immobilization of Lipase via Physical Adsorption on a Hydrophobic Support
This protocol provides a general method for immobilizing lipase, which can be adapted for various hydrophobic supports.
-
Support Preparation: Pre-treat the hydrophobic support material (e.g., macroporous acrylic resin) according to the manufacturer's instructions. This may involve washing with an organic solvent followed by distilled water and drying.
-
Lipase Solution Preparation: Prepare a solution of the selected lipase (e.g., Candida antarctica lipase B) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Incubation: Add the prepared support to the lipase solution and gently agitate the mixture at room temperature for a specified duration, typically ranging from 1 to 24 hours, to facilitate the adsorption of the lipase onto the support.
-
Separation: After incubation, separate the immobilized lipase from the supernatant by filtration using a Buchner funnel.
-
Washing: Wash the immobilized lipase several times with distilled water to remove any unbound enzyme.
-
Drying: Dry the immobilized lipase, for example, in a desiccator under vacuum, until a constant weight is achieved.
-
Activity Assay: Determine the activity of the immobilized lipase and the supernatant to calculate the immobilization yield and the specific activity of the biocatalyst.
Protocol 2: Synthesis of this compound using Immobilized Lipase
This protocol outlines a general procedure for the enzymatic synthesis of this compound. Optimization of the specific parameters is recommended.
-
Reactant Preparation: In a sealed reaction vessel, combine phenylacetic acid and isopropanol. The molar ratio of isopropanol to phenylacetic acid should be optimized, with a starting point of 2:1. A suitable solvent (e.g., n-heptane) can be used, or the reaction can be run under solvent-free conditions.
-
Addition of Biocatalyst and Water Removal Agent: Add the immobilized lipase to the reaction mixture at a loading of approximately 5% (w/w) relative to the total weight of the substrates. To remove the water produced during the reaction, add activated molecular sieves (3Å or 4Å) at a concentration of about 10% (w/w).
-
Reaction Conditions: Place the reaction vessel in a temperature-controlled shaker or water bath set to an optimized temperature (e.g., 50°C). Set the agitation speed to around 200 rpm to ensure proper mixing and minimize mass transfer limitations.
-
Reaction Monitoring: At regular time intervals, withdraw small aliquots of the reaction mixture. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the consumption of reactants and the formation of the this compound product.
-
Product Isolation and Purification: Once the reaction has reached the desired conversion, separate the immobilized lipase and molecular sieves by filtration. The biocatalyst can be washed with a suitable solvent and stored for reuse. The filtrate, containing the product, can be purified by washing with a dilute sodium bicarbonate solution to remove any unreacted phenylacetic acid, followed by a water wash. The organic layer can then be dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the purified this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Solvent Waste in Isopropyl Phenylacetate Production: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing solvent waste during the production of isopropyl phenylacetate (B1230308), a key fragrance and flavor compound. Through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data, this resource aims to facilitate the adoption of greener and more efficient synthesis methods.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of isopropyl phenylacetate, with a focus on solvent reduction and waste minimization.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in solvent-free reaction | - Incomplete reaction: The reaction may not have reached equilibrium. - Catalyst deactivation: The solid acid catalyst may have lost activity. - Sub-optimal temperature: The reaction temperature may be too low for efficient conversion or too high, causing side reactions. | - Extend reaction time: Monitor the reaction progress via TLC or GC to determine the optimal duration. - Regenerate or replace catalyst: Wash the catalyst with a suitable solvent to remove adsorbed impurities. If activity is not restored, consider thermal regeneration or using a fresh batch of catalyst.[1] - Optimize temperature: Conduct small-scale experiments to identify the ideal temperature for your specific catalyst and reactants. |
| Difficulty in separating product from catalyst in solvent-free synthesis | - Viscous reaction mixture: At the end of the reaction, the mixture may be too thick for efficient filtration. - Fine catalyst particles: The catalyst particles may be too small, passing through the filter medium. | - Add a minimal amount of a green solvent post-reaction: Use a small volume of a recyclable, low-toxicity solvent like ethyl acetate (B1210297) to dilute the mixture before filtration. - Use a different filtration setup: Employ a finer filter paper or a centrifuge to separate the catalyst. |
| Poor solvent recovery after extraction/purification | - Azeotrope formation: The solvent may form an azeotrope with water or other components, making separation by simple distillation difficult. - Inefficient distillation setup: The distillation apparatus may not be optimized for the specific solvent being recovered. | - Use a Dean-Stark apparatus: This is effective for removing water azeotropically during the reaction, which can also simplify solvent recovery. - Optimize distillation conditions: Adjust the temperature, pressure, and reflux ratio to improve separation efficiency. Consider using fractional distillation for complex mixtures. |
| Catalyst leaching into the product | - Catalyst instability: The active sites of the heterogeneous catalyst may be weakly bound to the support and can detach during the reaction. | - Choose a more stable catalyst: Select a catalyst with a support that is robust under the reaction conditions. - Modify reaction conditions: Lowering the reaction temperature or using a less polar solvent (if applicable) can sometimes reduce leaching. - Post-reaction purification: Utilize techniques like column chromatography or recrystallization to remove leached catalyst from the final product. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of solvent-free synthesis for this compound?
A1: The primary benefits include a significant reduction in solvent waste, leading to lower purchasing and disposal costs.[2][3] It also simplifies the work-up and purification process, reduces the risk of exposure to hazardous solvents, and aligns with the principles of green chemistry.[4]
Q2: Can I reuse the isopropanol (B130326) from the reaction?
A2: Yes, if an excess of isopropanol is used as a reactant in a solvent-free system, the unreacted alcohol can be recovered by distillation after the reaction and reused in subsequent batches. This further minimizes waste and improves the overall process economy.
Q3: How do I choose a suitable "green" solvent if a solvent is necessary?
A3: When a solvent is required, consider its environmental impact, safety profile, and recyclability. Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), are often preferred over traditional petroleum-based solvents like toluene (B28343). The choice should also be based on the solvent's ability to effectively dissolve the reactants and facilitate the reaction.
Q4: What is Process Mass Intensity (PMI) and how can it help in minimizing waste?
A4: Process Mass Intensity (PMI) is a metric used to evaluate the efficiency of a chemical process. It is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used to the mass of the final product.[5][6] By calculating and tracking the PMI of your this compound synthesis, you can identify areas where waste is generated and focus your optimization efforts on reducing the use of solvents and other materials.[7]
Q5: Are there any challenges in scaling up solvent-free esterification reactions?
A5: Yes, challenges in scaling up can include ensuring efficient mixing of reactants without a solvent, managing heat transfer in a more viscous medium, and handling the solid catalyst on a larger scale.[8][9] Pilot-scale studies are crucial to address these issues before moving to industrial production.
Data Presentation
Table 1: Comparative Analysis of Synthesis Methods for this compound (Qualitative)
| Parameter | Traditional Fischer Esterification | Solvent-Free Synthesis (Solid Acid Catalyst) | Enzymatic Synthesis (Solvent-Free) |
| Solvent Usage | High (e.g., Toluene) | None or minimal (for work-up) | None or minimal |
| Catalyst | Homogeneous acid (e.g., H₂SO₄) | Heterogeneous solid acid (e.g., Amberlyst-15) | Immobilized Lipase |
| Catalyst Recyclability | No | Yes | Yes |
| Reaction Conditions | High temperature, reflux | Moderate to high temperature | Mild temperature |
| Byproducts | Water, potential for charring | Water | Water |
| Work-up Complexity | Neutralization, multiple extractions | Simple filtration | Simple filtration |
| Environmental Impact | High | Low | Very Low |
Experimental Protocols
Protocol 1: Traditional Fischer Esterification of Phenylacetic Acid
This protocol describes the synthesis of this compound using a conventional solvent-based Fischer esterification method.
Materials:
-
Phenylacetic acid
-
Isopropanol
-
Toluene
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add phenylacetic acid, a 3-fold molar excess of isopropanol, and toluene (approximately 2 mL per gram of phenylacetic acid).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol% of the phenylacetic acid).
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap, or until TLC/GC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene and excess isopropanol under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Protocol 2: Solvent-Free Synthesis of this compound using a Solid Acid Catalyst
This protocol outlines a greener approach to the synthesis of this compound without the use of a solvent, employing a recyclable solid acid catalyst.
Materials:
-
Phenylacetic acid
-
Isopropanol
-
Solid acid catalyst (e.g., Amberlyst-15)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for work-up, optional)
Procedure:
-
In a round-bottom flask, combine phenylacetic acid and a 1.5 to 2-fold molar excess of isopropanol.
-
Add the solid acid catalyst (e.g., 10-15% by weight of the phenylacetic acid).
-
Heat the mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC until the phenylacetic acid is consumed.
-
Cool the reaction mixture.
-
If the mixture is too viscous, add a minimal amount of ethyl acetate to facilitate filtration.
-
Filter to recover the solid acid catalyst. The catalyst can be washed with a small amount of fresh isopropanol or ethyl acetate and dried for reuse.
-
The filtrate contains the product and excess isopropanol. The excess isopropanol can be removed by distillation.
-
For further purification, the crude product can be dissolved in a suitable solvent and washed with saturated sodium bicarbonate solution and brine, then dried and concentrated.
Visualizations
Diagram 1: Logical Workflow for Minimizing Solvent Waste
Caption: Workflow for selecting and implementing a synthesis strategy to minimize solvent waste.
Diagram 2: Troubleshooting Pathway for Low Yield in Solvent-Free Synthesis
Caption: A logical approach to troubleshooting low product yield in solvent-free esterification.
References
- 1. Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass [ideas.repec.org]
- 2. ° @À G:³0ôú°À,Zdö8 [thglabs.com]
- 3. Case Study: How a Chemical Company Reduced Its Carbon Footprint by 40% — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. CN101703940A - Method for preparing solid acid catalyst of esterification - Google Patents [patents.google.com]
- 5. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 6. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Isopropyl Phenylacetate and Ethyl Phenylacetate for Fragrance Applications
An objective evaluation of two common phenylacetate (B1230308) esters, Isopropyl Phenylacetate and Ethyl Phenylacetate, reveals distinct differences in their physicochemical properties and fragrance performance, guiding formulation choices for researchers and product development professionals.
In the intricate world of fragrance chemistry, the selection of individual components is paramount to achieving a desired olfactory profile and ensuring product stability. Among the vast array of fragrance ingredients, phenylacetate esters are frequently employed for their characteristic sweet, floral, and honey-like notes. This guide provides a detailed comparison of two such esters, this compound and ethyl phenylacetate, supported by available quantitative data and outlining experimental protocols for their evaluation.
Physicochemical and Olfactory Properties
A fundamental comparison of this compound and ethyl phenylacetate begins with their intrinsic chemical and physical properties, which directly influence their behavior as fragrance components. Ethyl phenylacetate possesses a slightly lower molecular weight and a higher boiling point under atmospheric pressure. Notably, the vapor pressure of ethyl phenylacetate is higher than that of this compound, suggesting a greater volatility.
| Property | This compound | Ethyl Phenylacetate |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₀H₁₂O₂[1] |
| Molecular Weight ( g/mol ) | 178.23[2] | 164.20[3] |
| Appearance | Colorless to pale yellow liquid[4] | Colorless to pale yellow liquid[1] |
| Odor Profile | Sweet, honeysuckle, powdery, with honey and rose nuances[5] | Powerfully sweet with dominant honey character, rich floral notes (rose, jasmine), and subtle cocoa and balsamic nuances[1] |
| Boiling Point (°C) | 237.7 @ 760 mmHg | 229 @ 760 mmHg[6] |
| Density (g/mL) | 1.001 @ 25°C[4] | 1.03 @ 25°C[6] |
| Vapor Pressure (mmHg @ 25°C) | 0.0441[7] | 0.06[3] |
| Odor Threshold | Taste threshold: 20 ppm in water[4] | In air: 650 ppb[3]; In water: 73 µg/L[3] |
| Solubility | Insoluble in water[8] | Insoluble in water[1] |
Fragrance Performance: A Comparative Overview
The ultimate utility of a fragrance ingredient is determined by its performance characteristics, including its odor threshold, volatility, substantivity, and stability within a final product.
Odor Threshold: The odor threshold is a critical measure of a fragrance's potency. Ethyl phenylacetate has a reported odor threshold of 650 parts per billion (ppb) in the air, indicating its ability to be detected at very low concentrations.[3] For this compound, a taste threshold of 20 parts per million (ppm) in water is available, though this is not directly comparable to an odor threshold in air.[4] A lower odor threshold signifies a more potent fragrance molecule.
Stability: The stability of fragrance components within a cosmetic or pharmaceutical formulation is essential for product integrity and shelf-life. Both this compound and ethyl phenylacetate are esters and, as such, can be susceptible to hydrolysis, particularly in aqueous environments or at extreme pH values. Generally, both are considered stable under normal storage conditions.[4] However, their stability can be influenced by the specific formulation matrix.
Experimental Protocols for Fragrance Evaluation
To provide a framework for the objective comparison of fragrance components like isopropyl and ethyl phenylacetate, the following experimental methodologies are standard in the industry.
Organoleptic and Sensory Analysis
Objective: To characterize and compare the olfactory profiles of the fragrance materials.
Protocol:
-
Preparation of Samples: Prepare solutions of this compound and ethyl phenylacetate at various concentrations (e.g., 1%, 5%, and 10%) in a suitable solvent, such as ethanol (B145695) or diethyl phthalate.
-
Olfactory Evaluation: A trained sensory panel evaluates the fragrance of each sample on smelling strips at different time intervals (e.g., immediately after dipping, after 15 minutes, 1 hour, and 4 hours) to assess the top, middle, and base notes.
-
Descriptor Analysis: Panelists use a standardized lexicon of fragrance descriptors to characterize the scent of each compound. The intensity of each descriptor is rated on a numerical scale.
-
Data Analysis: Statistical analysis of the sensory data is performed to identify significant differences in the odor profiles of the two esters.
Gas Chromatography-Olfactometry (GC-O)
Objective: To identify and characterize the odor-active compounds and determine their relative importance in the overall fragrance profile.
Protocol:
-
Instrumentation: A gas chromatograph equipped with a sniffing port (olfactometer) and a mass spectrometer (MS) detector is used.
-
Sample Introduction: A diluted sample of the fragrance material is injected into the GC.
-
Separation: The volatile compounds are separated based on their boiling points and polarity in the GC column.
-
Detection: The effluent from the column is split between the MS detector for chemical identification and the sniffing port for sensory evaluation by a trained analyst.
-
Odor Event Recording: The analyst records the time, duration, intensity, and description of each odor perceived at the sniffing port.
-
Data Correlation: The odor events are correlated with the corresponding peaks in the chromatogram to identify the compounds responsible for specific scents.
Headspace Analysis
Objective: To determine the composition of the volatile compounds in the vapor phase above the fragrance material, providing insights into its volatility and odor profile as it would be perceived in the air.
Protocol:
-
Sample Preparation: A precise amount of the fragrance material is placed in a sealed headspace vial and allowed to equilibrate at a controlled temperature.
-
Vapor Sampling: A sample of the vapor (headspace) is automatically injected into a GC-MS system.
-
Analysis: The components in the headspace are separated and identified using GC-MS.
-
Data Comparison: The relative concentrations of this compound and ethyl phenylacetate in the headspace can be compared to infer their relative volatilities.
Stability Testing in a Cosmetic Base
Objective: To evaluate the chemical and physical stability of the fragrance materials in a representative cosmetic formulation.
Protocol:
-
Formulation: Prepare a base cosmetic emulsion (e.g., a simple oil-in-water cream or lotion) and divide it into three portions: a control with no fragrance, one with a specified concentration of this compound, and one with the same concentration of ethyl phenylacetate.
-
Accelerated Aging: Store samples of each formulation under different stress conditions, such as elevated temperature (e.g., 40°C and 50°C), cycling temperatures (e.g., -10°C to 25°C), and exposure to UV light.
-
Evaluation: At specified time points (e.g., 1, 2, 4, and 8 weeks), evaluate the samples for changes in physical properties (color, odor, viscosity, pH, and emulsion stability) and chemical degradation of the fragrance ester using techniques like GC-MS.
-
Data Analysis: Compare the changes in the fragranced samples to the control to determine the impact of each ester on the stability of the formulation.
Logical Workflow for Fragrance Component Comparison
The following diagram illustrates a logical workflow for the comparative evaluation of fragrance components.
Chemical Structure Comparison
The subtle difference in the alkyl group of the ester dictates the variations in their physicochemical and sensory properties.
References
- 1. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. This compound | C11H14O2 | CID 62553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4861-85-2 [chemicalbook.com]
- 5. isopropyl phenyl acetate, 4861-85-2 [thegoodscentscompany.com]
- 6. Ethyl phenylacetate CAS#: 101-97-3 [m.chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Comparison of different analytical techniques for Isopropyl phenylacetate analysis
A comprehensive comparison of analytical techniques is crucial for researchers, scientists, and drug development professionals to select the most appropriate method for the analysis of Isopropyl Phenylacetate (B1230308). This guide provides an objective overview of various analytical techniques, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques for Isopropyl Phenylacetate Analysis
The selection of an analytical technique for this compound depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The most common techniques employed for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are primarily used for structural elucidation and identification.
Data Presentation
The following table summarizes the performance characteristics of different analytical techniques for the analysis of this compound and related compounds.
| Analytical Technique | Column/Probe | Mobile Phase/Carrier Gas | Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Performance Characteristics |
| HPLC | Reverse-phase C8 or C18 (e.g., Newcrom R1)[1] | Acetonitrile (B52724)/Water mixture[1][2] | Diode Array Detector (DAD) or UV[2][3] | 0.96 µg/g (for a related compound)[2] | 2.91 µg/g (for a related compound)[2] | Good for non-volatile impurities; method validation shows high accuracy and precision[2][3]. |
| GC | Capillary columns (e.g., BP 624, HP-624, SE-30)[4][5][6] | Nitrogen or Helium[4][5] | Flame Ionization Detector (FID)[4] | Not specified | Not specified | Simple, sensitive, and reliable for volatile impurities and purity assessment[4]. |
| GC-MS | Capillary columns (e.g., HP-624)[5] | Helium[5] | Mass Spectrometer (MS)[5][7] | Not specified | Not specified | High selectivity and sensitivity; provides structural information from mass spectra[7]. Repeatability is concentration-dependent[8]. |
| NMR | Standard NMR tubes | Deuterated solvents (e.g., CDCl3) | NMR Spectrometer | Not applicable | Not applicable | Excellent for structural confirmation and purity assessment[7]. |
| FTIR | ATR crystal or capillary cell | None | IR Detector | Not applicable | Not applicable | Provides information about functional groups present in the molecule[7]. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and the analysis of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, 0.1% formic acid can be added to the mobile phase[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase to achieve a concentration within the calibration range.
Gas Chromatography (GC-FID)
This method is ideal for determining the purity of this compound and quantifying volatile organic impurities.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for volatile compounds, such as a BP 624 or equivalent (e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness)[4].
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final hold: 240 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (with a split ratio, e.g., 50:1).
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., acetone (B3395972) or methanol) to an appropriate concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique provides both quantitative data and structural confirmation of this compound and its impurities.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column and GC conditions: Same as the GC-FID method.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The total ion chromatogram (TIC) is used for quantification, and the mass spectra of individual peaks are used for identification by comparing with reference spectra[7].
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for this compound Analysis by HPLC.
Logical Relationship of Analytical Techniques
Caption: Selection of Analytical Technique based on Purpose.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. oatext.com [oatext.com]
- 3. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 4. ispub.com [ispub.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. The Kovats Retention Index: this compound (C11H14O2) [pherobase.com]
- 7. This compound | C11H14O2 | CID 62553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Vapor-phase analysis of isobutyl acetate, isopropyl acetate, n-propyl acetate and their respective alcohols using solid-phase microextraction-gas chromatography with a mass selective detector - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Isopropyl Phenylacetate: Traditional versus Modern Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a traditional and a novel synthetic route for Isopropyl phenylacetate (B1230308), a valuable ester used in the fragrance and pharmaceutical industries. We will objectively evaluate the performance of the conventional Fischer esterification against a modern palladium-catalyzed carbonylation method, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for the two synthetic routes, offering a clear comparison for researchers to select the most suitable method for their needs.
| Parameter | Traditional Route: Fischer Esterification | New Route: Palladium-Catalyzed Carbonylation |
| Yield | Typically 60-70% | Up to 98%[1] |
| Reaction Time | 4-8 hours | 18 hours[1] |
| Reaction Temperature | Reflux (approx. 100-120 °C) | 130 °C[1] |
| Catalyst | Strong acid (e.g., H₂SO₄) | Palladium acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand (DPPF)[1] |
| Reagents | Phenylacetic acid, Isopropanol (B130326) | Benzyl (B1604629) acetate, Isopropanol, Carbon Monoxide (CO) |
| Solvent | Excess isopropanol or a non-polar solvent (e.g., toluene) | Isopropanol |
| Byproducts | Water | None |
| Environmental Impact | Use of strong, corrosive acids; generation of acidic waste. | Use of a heavy metal catalyst; requires handling of CO gas. More sustainable due to high atom economy. |
| Purity of Crude Product | Moderate, requires extensive purification. | High |
Experimental Protocols
Detailed methodologies for both the traditional and new synthetic routes are provided below.
Traditional Route: Fischer Esterification of Phenylacetic Acid
This protocol is a representative procedure for the synthesis of Isopropyl phenylacetate via Fischer esterification.
Materials:
-
Phenylacetic acid
-
Isopropanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetic acid and an excess of isopropanol (typically 3-5 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight).
-
Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to obtain the pure ester.
New Route: Palladium-Catalyzed Carbonylation of Benzyl Acetate
This protocol is based on a recently developed sustainable method for the synthesis of alkyl arylacetates.[1]
Materials:
-
Benzyl acetate
-
Isopropanol
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
-
Carbon monoxide (CO) gas
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a reaction vessel (e.g., a Schlenk tube or a high-pressure autoclave) equipped with a magnetic stirrer, add palladium(II) acetate (2 mol%) and DPPF (4 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add benzyl acetate (1 equivalent) and isopropanol.
-
Pressurize the vessel with carbon monoxide gas (1 bar).
-
Heat the reaction mixture to 130 °C and stir for 18 hours.
-
After cooling to room temperature, carefully vent the excess CO gas in a fume hood.
-
The reaction mixture can be directly purified by column chromatography on silica (B1680970) gel to afford pure this compound.
Visualizing the Synthetic Workflows
The following diagrams illustrate the key steps in both the traditional and new synthetic routes for this compound.
Caption: Workflow for the Traditional Fischer Esterification.
Caption: Workflow for the New Palladium-Catalyzed Carbonylation.
Logical Comparison of the Two Routes
The following diagram provides a logical comparison of the key attributes of the Fischer Esterification and the Palladium-Catalyzed Carbonylation routes.
Caption: Attribute Comparison of the Two Synthetic Routes.
References
A Comparative Guide to the Synthesis of Isopropyl Phenylacetate: Chemical vs. Enzymatic Routes
For researchers, scientists, and drug development professionals, the synthesis of esters like isopropyl phenylacetate (B1230308) is a critical process. This guide provides a detailed comparison of the two main synthetic pathways: traditional chemical synthesis and modern enzymatic catalysis. The performance of each method is evaluated based on experimental data, with comprehensive protocols provided for both approaches.
Isopropyl phenylacetate is a valuable ester recognized for its pleasant, honey-like, floral aroma, finding applications in the fragrance, flavor, and pharmaceutical industries. The choice of synthetic route can significantly impact the purity, yield, and environmental footprint of the final product. This guide aims to provide a clear, data-driven comparison to inform the selection of the most appropriate method for a given application.
Performance Benchmark: A Head-to-Head Comparison
The decision between chemical and enzymatic synthesis of this compound involves a trade-off between reaction conditions, yield, purity, and sustainability. The following table summarizes the key performance indicators for each method, drawing from established laboratory-scale experiments.
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong acids (e.g., H₂SO₄, p-TsOH) | Immobilized Lipase (B570770) (e.g., Candida antarctica lipase B - Novozym 435) |
| Typical Yield | 65-85% (can be driven higher with excess alcohol or water removal) | High, often >95%[1] |
| Reaction Temperature | High (typically reflux temperature of the alcohol, 60-110 °C)[2] | Mild (typically 30–70 °C)[2] |
| Reaction Time | 1–10 hours[2] | Can range from a few hours to over 24 hours |
| Solvent | Often solvent-free (using excess alcohol) or in a non-polar solvent like toluene[2] | Often solvent-free or in non-polar organic solvents |
| Byproducts | Water, potential for side-products from high heat and strong acid | Water[2] |
| Catalyst Reusability | Generally not reusable (homogeneous catalysts) | High reusability with immobilized enzymes[1] |
| Environmental Impact | Use of corrosive acids, high energy consumption, and potential for waste generation | Milder reaction conditions and biodegradable catalysts are considered more environmentally friendly |
| Product Purity | Can be lower due to side reactions and requires extensive purification | High, due to the high selectivity of the enzyme |
Experimental Protocols
Chemical Synthesis: Fischer-Speier Esterification
This method represents a classic approach to ester synthesis, relying on a strong acid catalyst to promote the reaction between a carboxylic acid and an alcohol.
Materials:
-
Phenylacetic acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine phenylacetic acid and a molar excess of isopropanol (e.g., 3-5 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the carboxylic acid weight).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by distillation under reduced pressure to obtain the final product.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
This "green chemistry" approach utilizes a biocatalyst, typically an immobilized lipase, to achieve high selectivity and yield under mild conditions. Candida antarctica lipase B (CALB), often in its immobilized form as Novozym 435, is a highly effective catalyst for this transformation.
Materials:
-
Phenylacetic acid
-
Isopropanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Organic solvent (e.g., n-heptane, optional, the reaction can be run solvent-free)
-
Molecular sieves (optional, to remove water and drive the equilibrium)
-
Temperature-controlled shaker or stirred reactor
Procedure:
-
In a temperature-controlled flask, combine equimolar amounts of phenylacetic acid and isopropanol. If a solvent is used, dissolve the reactants in n-heptane.
-
Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates).
-
If desired, add activated molecular sieves to the mixture to remove the water produced during the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with continuous shaking or stirring.
-
Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed and reused for subsequent batches.[1]
-
The liquid product is typically of high purity and may require minimal or no further purification. If necessary, any unreacted starting materials can be removed by vacuum evaporation.
Workflow and Pathway Diagrams
To better visualize the distinct approaches, the following diagrams illustrate the experimental workflows and the underlying catalytic mechanisms for both synthesis methods.
Caption: Chemical synthesis workflow for this compound.
References
Evaluating the performance of different lipases for Isopropyl phenylacetate synthesis
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of isopropyl phenylacetate (B1230308), a key intermediate in the pharmaceutical and fragrance industries, offers a greener and more specific alternative to traditional chemical methods. The choice of lipase (B570770) is critical to optimizing this process. This guide provides an objective comparison of the performance of three commonly used lipases—Candida antarctica lipase B (often commercialized as Novozym 435), Rhizomucor miehei lipase (often commercialized as Lipozyme RM IM), and Pseudomonas cepacia lipase—for this application, supported by experimental data from related aromatic ester syntheses.
Data Presentation: A Comparative Overview
The following table summarizes the performance of the selected lipases in the synthesis of aromatic esters, providing a basis for comparison for isopropyl phenylacetate synthesis. As direct comparative studies for this compound are limited, data from the synthesis of structurally similar esters, such as propyl phenylacetate and benzyl (B1604629) benzoate, are presented to infer performance.
| Lipase (Commercial Name) | Substrate 1 | Substrate 2 | Product | Conversion (%) | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Reaction Time | Reference |
| Candida antarctica lipase B (Novozym 435) | Phenylacetic Acid | n-Propanol | Propyl Phenylacetate | 96.1 | 40 | 1:2 | 40 min | [1] |
| Candida antarctica lipase B (Novozym 435) | Benzoic Anhydride | Benzyl Alcohol | Benzyl Benzoate | 32 | 60 | 1:5 (Anhydride:Alcohol) | 24 h | [2][3] |
| Rhizomucor miehei lipase (Lipozyme RM IM) | Benzoic Anhydride | Benzyl Alcohol | Benzyl Benzoate | 51 | 40 | 1:5 (Anhydride:Alcohol) | 24 h | [2][3] |
| Pseudomonas cepacia lipase | Hydrocinnamic Acid | Various Alcohols | Hydrocinnamic Acid Esters | 70-83 | Not Specified | Not Specified | Not Specified | [4] |
Note: The data presented is for analogous reactions and should be considered indicative of the potential performance for this compound synthesis. Direct experimental validation is recommended.
Experimental Workflow
The general workflow for the lipase-catalyzed synthesis of this compound involves several key steps, from substrate preparation to product purification.
Caption: Workflow for this compound Synthesis.
Experimental Protocols
Below are detailed experimental protocols adapted from the synthesis of similar esters. These can serve as a starting point for the synthesis of this compound.
Protocol 1: Synthesis of this compound using Immobilized Candida antarctica lipase B (Novozym 435)
This protocol is adapted from the synthesis of propyl phenylacetate[1] and isopropyl palmitate[5].
Materials:
-
Phenylacetic acid
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Anhydrous n-heptane (or other suitable organic solvent)
-
Molecular sieves (3Å, activated)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate (B86663)
-
Reaction vessel (e.g., screw-capped flask)
-
Incubator shaker
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a screw-capped flask, dissolve phenylacetic acid in anhydrous n-heptane. Add isopropanol to the mixture. A molar ratio of 1:2 (phenylacetic acid:isopropanol) is a good starting point.
-
Add activated molecular sieves to the reaction mixture to remove water produced during the reaction.
-
Add the immobilized lipase (Novozym 435) to the reaction mixture. A typical enzyme loading is 0.6% (w/v) of the total reaction volume.
-
Incubation: Seal the flask and place it in an incubator shaker set to 40°C with agitation (e.g., 200 rpm).
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination and Enzyme Recovery: Once the desired conversion is reached (e.g., after 40-60 minutes), stop the reaction by filtering the mixture to remove the immobilized lipase. The lipase can be washed with fresh solvent and reused.
-
Product Purification: Wash the filtrate with a 5% sodium bicarbonate solution to remove any unreacted phenylacetic acid, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Further Purification (Optional): The product can be further purified by vacuum distillation if required.
Protocol 2: General Protocol for Lipase Activity Assay (Esterification Method)
This protocol provides a general method for determining the esterification activity of a lipase.[5]
Materials:
-
Butyric acid
-
n-Butanol
-
n-Heptane
-
Immobilized lipase
-
95% Ethanol
-
0.2 M NaOH
-
Phenolphthalein (B1677637) indicator
Procedure:
-
Prepare a substrate stock solution containing 0.16 M butyric acid and 0.33 M n-butanol in n-heptane.
-
Add a known amount of the immobilized lipase (e.g., 10 mg) to a defined volume of the substrate solution in a sealed flask.
-
Incubate the reaction mixture at a specified temperature (e.g., 50°C) with agitation.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding 10 mL of 95% ethanol.
-
Titrate the remaining butyric acid with 0.2 M NaOH using phenolphthalein as an indicator.
-
Calculate the lipase activity, where one unit (U) is defined as the consumption of 1 µmol of butyric acid per minute per mg of lipase under the specified conditions.
Signaling Pathways and Logical Relationships
The enzymatic synthesis of this compound follows a Ping-Pong Bi-Bi mechanism, a common model for lipase-catalyzed esterification reactions.
Caption: Ping-Pong Bi-Bi Reaction Mechanism.
Conclusion
The selection of an appropriate lipase is a critical determinant of the efficiency and economic viability of this compound synthesis. Based on the available data for similar aromatic ester syntheses, Candida antarctica lipase B (Novozym 435) demonstrates high conversion rates in short reaction times for closely related substrates. Rhizomucor miehei lipase (Lipozyme RM IM) also shows significant activity, particularly at moderate temperatures. While quantitative data for Pseudomonas cepacia lipase in this specific context is less available, its known high yields in other aromatic ester syntheses suggest it is also a viable candidate.
Researchers and process development professionals are encouraged to use the provided data and protocols as a starting point for their own investigations. Empirical testing and optimization of reaction conditions for each specific lipase will be essential to achieve the highest yields and process efficiency for the synthesis of this compound.
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Isopropyl Phenylacetate Analysis
For researchers, scientists, and professionals in drug development, the robust and accurate quantification of chemical compounds is fundamental. Isopropyl phenylacetate (B1230308), an aromatic ester, finds application in various industries, and its precise measurement is crucial for quality control and research. This guide provides a comprehensive comparison of two prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of Isopropyl phenylacetate.
The cross-validation of analytical methods is a critical step when transitioning between techniques or when data from different analytical approaches are used interchangeably. It ensures the consistency and reliability of results. This document outlines the experimental protocols, presents a comparative analysis of typical validation parameters, and includes visual workflows to assist in the selection of the most suitable analytical method for your specific requirements. The presented data is a representative synthesis based on the typical performance characteristics of these analytical methods for small aromatic esters.
Comparative Performance of HPLC and GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application. Below is a summary of typical performance characteristics for each method.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. |
| Derivatization | Generally not required. | Not typically required for this compound due to its volatility. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL | 0.03 - 0.3 ng/mL |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Selectivity | Good, dependent on chromatographic separation. | Excellent, due to mass fragmentation patterns. |
| Analysis Time | 10 - 20 minutes | 15 - 30 minutes |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is based on a reversed-phase HPLC method.[1][2]
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[1] For MS compatibility, formic acid can be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[3]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute to prepare working standards.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase, sonicate to ensure complete dissolution, and dilute to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard GC-MS method for the analysis of volatile esters.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a volatile solvent such as hexane (B92381) or ethyl acetate. Prepare a series of working standards by serial dilution.
-
Sample Solution: Dilute the sample containing this compound in a suitable volatile solvent to fall within the calibration range.
-
Methodology and Workflow Visualizations
To better illustrate the processes involved, the following diagrams, created using the DOT language, outline the cross-validation workflow and the individual analytical procedures.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. HPLC offers simplicity and is well-suited for routine quality control analysis where high sensitivity is not a primary concern. GC-MS, on the other hand, provides superior sensitivity and selectivity, making it the preferred method for trace-level analysis and for complex matrices where definitive identification is critical. The choice between the two methods will ultimately depend on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. A thorough cross-validation should be performed when transitioning between methods to ensure data equivalency and maintain the integrity of analytical results.
References
A Comparative Analysis of the Chemical Stability of Isopropyl Phenylacetate and Other Phenylacetate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the chemical stability of Isopropyl phenylacetate (B1230308) against other common phenylacetate esters, namely Methyl phenylacetate, Ethyl phenylacetate, and Butyl phenylacetate. The stability of these esters is a critical parameter in drug development and formulation, influencing shelf-life, efficacy, and safety. This document synthesizes established principles of chemical kinetics and available experimental data on analogous compounds to predict and compare the stability profiles of these esters.
Predicted Stability Ranking
Based on established principles of ester hydrolysis, the stability of phenylacetate esters is expected to increase with the steric bulk of the alcohol moiety. The larger isopropyl group provides greater steric hindrance to the approach of a nucleophile (such as a water molecule or hydroxide (B78521) ion) to the electrophilic carbonyl carbon, thereby slowing the rate of hydrolysis.
Therefore, the predicted order of stability is:
Isopropyl phenylacetate > Butyl phenylacetate > Ethyl phenylacetate > Methyl phenylacetate
This prediction is supported by studies on analogous ester series, such as alkyl benzoates and alkyl acetates, where an increase in the alkyl chain length and branching leads to decreased rates of hydrolysis.
Data Summary
The following table summarizes the expected relative stability based on the principles of steric hindrance in ester hydrolysis. Quantitative data from direct comparative studies on this specific series of phenylacetate esters is not available in the reviewed literature. The data for methyl 2-phenylacetate is included as a reference point from a study on various esters, though a direct comparison with the other phenylacetates under the same conditions is unavailable.
| Ester | Chemical Structure | Predicted Relative Stability | Factors Influencing Stability |
| Methyl phenylacetate | Least Stable | Minimal steric hindrance from the methyl group, allowing for easier nucleophilic attack on the carbonyl carbon. | |
| Ethyl phenylacetate | Moderately Stable | Slightly more steric hindrance than the methyl group, leading to a slower rate of hydrolysis. | |
| Butyl phenylacetate | More Stable | Increased steric bulk from the butyl group further hinders nucleophilic attack, enhancing stability compared to methyl and ethyl esters. | |
| This compound | Most Stable | The branched isopropyl group provides significant steric hindrance, making it the most stable among the compared esters. |
Experimental Protocols
To experimentally determine and compare the stability of these phenylacetate esters, a forced degradation study employing hydrolysis is recommended. The following is a general protocol that can be adapted for this purpose.
Protocol: Comparative Hydrolytic Stability of Phenylacetate Esters
1. Objective: To determine the relative rates of hydrolysis of methyl, ethyl, butyl, and this compound under acidic, basic, and neutral conditions.
2. Materials:
-
Methyl phenylacetate
-
Ethyl phenylacetate
-
Butyl phenylacetate
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Purified water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (for mobile phase adjustment)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
-
pH meter
-
Thermostatically controlled water bath or oven
3. Stock Solution Preparation: Prepare a stock solution of each ester at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
4. Forced Hydrolysis Procedure: For each ester, perform the following in triplicate:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat the study with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 0.5, 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
If degradation is too rapid, conduct the experiment at a lower temperature. If too slow, use 1 M NaOH.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of purified water.
-
Incubate the solution at a controlled elevated temperature (e.g., 80°C).
-
Withdraw aliquots at specified time intervals over an extended period (e.g., 0, 24, 48, 72 hours).
-
Dilute the aliquots with the mobile phase for HPLC analysis.
-
5. HPLC Analysis: Develop a stability-indicating HPLC method to separate the parent ester from its primary degradation product, phenylacetic acid. A general starting point for the HPLC conditions is as follows:
-
Column: C18, 15 cm x 4.6 mm, 5 µm particles.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphoric acid) and an organic solvent (e.g., acetonitrile). A potential starting condition is a 75:25 ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: UV at 215 nm.
-
Injection Volume: 5 µL.
6. Data Analysis:
-
Calculate the percentage of the ester remaining at each time point.
-
Plot the natural logarithm of the ester concentration versus time.
-
Determine the pseudo-first-order rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) for each ester under each condition using the formula: t½ = 0.693 / k.
-
Compare the rate constants and half-lives to determine the relative stability of the esters.
Visualizations
Signaling Pathway and Influencing Factors
The following diagram illustrates the general mechanism of base-catalyzed hydrolysis of a phenylacetate ester and highlights the key factors that influence its stability.
Caption: Base-catalyzed hydrolysis of phenylacetate esters and influencing factors.
Experimental Workflow
The following diagram outlines the logical workflow for the comparative stability testing of phenylacetate esters.
Caption: Workflow for comparative stability analysis of phenylacetate esters.
A comparative analysis of catalysts for the esterification of phenylacetic acid
A Comparative Analysis of Catalysts for the Esterification of Phenylacetic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of phenylacetic acid esters is a critical process. These esters are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. The choice of catalyst for the esterification of phenylacetic acid significantly impacts reaction efficiency, yield, and environmental footprint. This guide provides an objective comparison of homogeneous, heterogeneous, and biocatalysts for this reaction, supported by experimental data.
Performance Comparison of Catalysts
The selection of an optimal catalyst for the esterification of phenylacetic acid depends on several factors, including the desired yield, reaction conditions, and the importance of catalyst reusability. The following table summarizes the performance of various catalysts based on available experimental data.
| Catalyst Type | Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield/Conversion (%) | Reusability |
| Homogeneous | Sulfuric Acid (H₂SO₄) | Methanol (B129727) | 62 | 0.5 | ~97% (for PFAD esterification, indicative) | Not readily reusable |
| Heterogeneous | H-β Zeolite | p-Cresol (B1678582) | 190 | 1 | 90% conversion (with microwave heating) | Yes |
| Al³⁺-montmorillonite | p-Cresol | Reflux | 6 | 67% conversion | Yes, up to four generations[1] | |
| Amberlyst-15 | Glycerol/various | 110 | 6 | ~80% yield | Yes, multiple cycles[2] | |
| Biocatalyst | Candida antarctica lipase (B570770) B (CAL-B) | n-Butanol/Geraniol | Not specified | Not specified | High conversion | Yes, retains over 70% activity after three cycles[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of experimental protocols for the esterification of phenylacetic acid using different types of catalysts.
Heterogeneous Catalysis: Al³⁺-montmorillonite
This protocol describes the liquid-phase esterification of phenylacetic acid with p-cresol using an Al³⁺-exchanged montmorillonite (B579905) nanoclay catalyst.[1]
-
Catalyst Preparation:
-
Esterification Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenylacetic acid (e.g., 25 mmol), p-cresol (e.g., 50 mmol), Al³⁺-montmorillonite catalyst (e.g., 0.5 g), and a solvent such as toluene (B28343) (e.g., 30 ml).[1]
-
The mixture is refluxed for a specified time (e.g., 6 hours).[1]
-
After cooling, the catalyst is separated by filtration.[1]
-
The filtrate is washed with a 5% NaOH solution to remove unreacted phenylacetic acid, followed by water and brine.[1]
-
The organic layer is dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure to yield the p-cresyl phenylacetate (B1230308) ester.[1]
-
Homogeneous Catalysis: Sulfuric Acid (Fischer Esterification)
This is a general procedure for the classic Fischer esterification using a strong mineral acid catalyst.
-
Esterification Procedure:
-
Dissolve phenylacetic acid in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Add a catalytic amount of concentrated sulfuric acid (typically a few drops to a small percentage of the acid reactant).
-
Heat the mixture to reflux for a period determined by monitoring the reaction progress (e.g., via TLC or GC).
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude ester, which can be further purified by distillation or chromatography.
-
Biocatalysis: Candida antarctica lipase B (CAL-B)
This protocol outlines the enzymatic esterification, which offers high selectivity under mild conditions.
-
Esterification Procedure:
-
In a suitable organic solvent (e.g., hexane), combine phenylacetic acid and the desired alcohol (e.g., ethanol).[5]
-
Add the immobilized Candida antarctica lipase B (e.g., Novozym 435).
-
The reaction is typically carried out at a controlled temperature (e.g., 40-60°C) with agitation.[3]
-
The reaction progress is monitored over time.
-
Upon completion, the immobilized enzyme can be easily recovered by filtration for reuse.[3]
-
The product is isolated from the reaction mixture by evaporating the solvent.
-
Visualizing the Process
To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
Caption: General experimental workflow for the catalytic esterification of phenylacetic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of flavor and fragrance esters using Candida antarctica lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Structure of Synthesized Isopropyl Phenylacetate using Spectroscopy: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a target compound is a cornerstone of chemical and pharmaceutical research. Post-synthesis, rigorous structural verification is paramount to ensure the identity and purity of the synthesized molecule. This guide provides a comprehensive comparison of spectroscopic data for isopropyl phenylacetate (B1230308) against its potential precursors and a common byproduct, offering a clear roadmap for structural confirmation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for isopropyl phenylacetate, its starting materials (phenylacetic acid and isopropanol), and a potential byproduct (isopropyl acetate). These tables are designed for easy comparison to help identify the presence of the desired product and any unreacted starting materials or impurities in a synthesized sample.
¹H NMR Data Comparison
Solvent: CDCl₃
| Compound Name | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~7.35 - 7.25 | m | 5H | Ar-H |
| ~5.00 | sept | 1H | -O-CH -(CH₃)₂ | |
| ~3.60 | s | 2H | Ph-CH ₂-COO | |
| ~1.25 | d | 6H | -O-CH-(CH ₃)₂ | |
| Phenylacetic Acid | ~10.5 (broad) | s | 1H | -COOH |
| ~7.40 - 7.20 | m | 5H | Ar-H | |
| ~3.65 | s | 2H | Ph-CH ₂-COOH | |
| Isopropanol | ~4.00 | sept | 1H | -CH -(CH₃)₂ |
| ~2.50 (broad) | s | 1H | -OH | |
| ~1.20 | d | 6H | -CH-(CH ₃)₂ | |
| Isopropyl Acetate | ~4.95 | sept | 1H | -O-CH -(CH₃)₂ |
| ~2.00 | s | 3H | -COO-CH ₃ | |
| ~1.22 | d | 6H | -O-CH-(CH ₃)₂ |
¹³C NMR Data Comparison
Solvent: CDCl₃
| Compound Name | Chemical Shift (δ) ppm | Assignment |
| This compound | ~171.0 | C =O |
| ~134.0 | Ar-C (quaternary) | |
| ~129.0, ~128.5, ~127.0 | Ar-C H | |
| ~68.0 | -O-C H-(CH₃)₂ | |
| ~41.5 | Ph-C H₂-COO | |
| ~21.8 | -O-CH-(C H₃)₂ | |
| Phenylacetic Acid | ~178.0 | C =O |
| ~133.5 | Ar-C (quaternary) | |
| ~129.5, ~128.8, ~127.5 | Ar-C H | |
| ~41.0 | Ph-C H₂-COOH | |
| Isopropanol | ~64.0 | -C H-(CH₃)₂ |
| ~25.5 | -CH-(C H₃)₂ | |
| Isopropyl Acetate | ~170.5 | C =O |
| ~67.5 | -O-C H-(CH₃)₂ | |
| ~22.0 | -O-CH-(C H₃)₂ | |
| ~21.0 | -COO-C H₃ |
IR Spectroscopy Data Comparison
| Compound Name | Key Peaks (cm⁻¹) | Functional Group Assignment |
| This compound | ~3030 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch | |
| ~1735 | C=O (ester) stretch | |
| ~1180 | C-O (ester) stretch | |
| Phenylacetic Acid | ~3300-2500 (broad) | O-H (carboxylic acid) stretch |
| ~3030 | Aromatic C-H stretch | |
| ~2950 | Aliphatic C-H stretch | |
| ~1710 | C=O (carboxylic acid) stretch | |
| Isopropanol | ~3400-3200 (broad) | O-H (alcohol) stretch |
| ~2970 | Aliphatic C-H stretch | |
| ~1130 | C-O (alcohol) stretch | |
| Isopropyl Acetate | ~2980 | Aliphatic C-H stretch |
| ~1740 | C=O (ester) stretch | |
| ~1240 | C-O (ester) stretch |
Mass Spectrometry Data Comparison
| Compound Name | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z (Relative Intensity) |
| This compound | 178 | 91 (100), 43 (79), 102, 65, 136 |
| Phenylacetic Acid | 136 | 91 (100), 136, 65, 45 |
| Isopropanol | 60 | 45 (100), 43, 27 |
| Isopropyl Acetate | 102 | 43 (100), 87, 61, 41 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 90° pulse width.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a sufficient number of scans (typically 1024 or more) for adequate signal-to-noise.
-
Process the data with an exponential multiplication (line broadening of 1-2 Hz) before Fourier transformation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol (B129727) or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for this type of compound.
-
Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
-
The resulting mass spectrum will show the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z).
-
Spectroscopic Verification Workflow
The following diagram illustrates the logical workflow for verifying the structure of synthesized this compound.
Caption: Workflow for Spectroscopic Verification.
Conclusion
This guide provides a framework for the systematic verification of synthesized this compound using a multi-spectroscopic approach. By comparing the acquired ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data with the provided reference tables, researchers can confidently confirm the structure of their product and assess its purity. The detailed experimental protocols and the logical workflow diagram serve as practical tools to ensure the reliability and reproducibility of the structural elucidation process.
Safety Operating Guide
Safe Disposal of Isopropyl Phenylacetate: A Procedural Guide
The proper disposal of isopropyl phenylacetate (B1230308), like all laboratory chemicals, is a critical component of ensuring a safe and compliant research environment. Adherence to established protocols minimizes risks to personnel, prevents environmental contamination, and aligns with regulatory requirements. This guide provides detailed, step-by-step procedures for the safe handling and disposal of isopropyl phenylacetate, intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before beginning any disposal-related tasks, it is imperative to don the appropriate Personal Protective Equipment (PPE). Handle the compound in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any vapors.[1]
-
Eye Protection: Safety goggles or glasses are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat should be worn.
This compound is a combustible liquid and should be kept away from all sources of ignition, including open flames, hot surfaces, and sparks.[2][3]
Spill Management Protocol
Accidental spills require immediate and appropriate action. The procedure varies based on the volume of the spill.
-
Small Spills (<50 mL):
-
First, remove all potential sources of ignition from the area.[2]
-
Use absorbent paper to contain and pick up the spilled liquid.[2]
-
Seal the contaminated absorbent paper and any soiled PPE in a vapor-tight plastic bag.[2]
-
Label the bag clearly as hazardous waste containing this compound.
-
Clean the spill surface with 60-70% ethanol, followed by a thorough wash with soap and water.[2]
-
The sealed bag should be disposed of as hazardous waste.
-
-
Large Spills (>50 mL):
-
Remove all ignition sources and ensure the area is well-ventilated.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[4]
-
Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[4]
-
Store the sealed container for collection by a licensed chemical waste contractor or your institution's Environmental Health and Safety (EHS) department.[1][4]
-
Chemical Properties for Safe Handling
Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| CAS Number | 4861-85-2 | [5][6] |
| Molecular Formula | C₁₁H₁₄O₂ | [5][6] |
| Molecular Weight | 178.23 g/mol | [2][5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | ~238 °C (460 °F) | [3][6] |
| Flash Point | ~107 °C (225 °F) | [3][7] |
| Density | ~1.01 g/mL at 25 °C | [3][6] |
| Water Solubility | Insoluble (< 1 mg/mL) | [2] |
Standard Disposal Procedure for this compound
The primary and most accepted method for disposing of this compound is to treat it as a hazardous chemical waste stream, managed through professional disposal services.[1] Under no circumstances should it be poured down the drain. [8]
Experimental Protocol: Waste Collection and Disposal
This protocol outlines the standard methodology for the routine disposal of waste this compound.
1. Waste Identification and Segregation:
- Designate a specific waste container for this compound. If institutional policy allows, it may be collected with other non-halogenated organic solvent waste.[4][8]
- Crucially, do not mix this waste with incompatible chemicals such as strong oxidizing agents, acids, or bases.[1][2][3]
- Clearly label the container with "Hazardous Waste" and list "this compound" and any other components.[1][9]
2. Proper Containerization:
- Use a chemically resistant container made of high-density polyethylene (B3416737) (HDPE) or glass that is in good condition and has a secure, leak-proof lid.[1]
- Fill the container to no more than 90% of its capacity, leaving at least 10% headspace to allow for vapor expansion.[1]
- Keep the container closed at all times, except when actively adding waste.[9]
3. Safe Storage:
- Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area.[1][9]
- The storage location must be away from heat, sparks, and open flames.[1]
4. Arranging for Professional Disposal:
- Contact your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1]
- Provide all necessary information about the waste stream as required.
5. Disposal of Empty Containers:
- Containers that have been emptied through normal use should be left uncapped in a fume hood overnight to allow any residue to evaporate.[8]
- After evaporation, deface or remove the original label.[8]
- The container can then be discarded in the appropriate solid waste receptacle (e.g., a glass disposal box).[8]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | 4861-85-2 [chemicalbook.com]
- 4. chemtalk.com.au [chemtalk.com.au]
- 5. This compound | C11H14O2 | CID 62553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. isopropyl phenyl acetate, 4861-85-2 [thegoodscentscompany.com]
- 8. ic.sandbox.02.gatech.edu [ic.sandbox.02.gatech.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling Isopropyl Phenylacetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling Isopropyl phenylacetate (B1230308), including detailed operational and disposal plans.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for Isopropyl phenylacetate and occupational exposure limits for similar compounds.
| Property | Value | Reference Compounds | Occupational Exposure Limits (TWA) |
| Molecular Formula | C₁₁H₁₄O₂ | Ethyl Acetate (B1210297) | 400 ppm |
| Molecular Weight | 178.23 g/mol | Isopropyl Acetate | 250 ppm |
| Flash Point | 107.22 °C (225.00 °F)[1] | n-Propyl Acetate | 200 ppm |
| Boiling Point | 238-253 °C at 760 mmHg | n-Butyl Acetate | 150 ppm |
| Specific Gravity | 1.001 at 25 °C[1] | Isobutyl Acetate | 150 ppm |
| Solubility in Water | Insoluble[2] | Methyl Acetate | 200 ppm |
Note: No specific occupational exposure limits have been established for this compound. The provided limits for other acetate esters should be used as a conservative guideline for ensuring a safe working environment.
Operational Plan for Handling this compound
This procedural guidance outlines the step-by-step process for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize the accumulation of vapors.[3][4]
-
Ignition Sources: As a combustible liquid, ensure that there are no open flames, hot surfaces, or other potential ignition sources in the vicinity.[3][4][5] Use spark-proof tools and explosion-proof equipment where necessary.[6]
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is readily available and in good condition.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[4]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[1]
Handling Procedure
-
Container Inspection: Before use, inspect the container for any signs of damage or leaks.
-
Dispensing: When transferring this compound, do so carefully to avoid splashing. For transfers from large containers (greater than five gallons), ensure proper bonding and grounding to prevent static discharge.[3][5]
-
Heating: If heating is required, use a water bath, heating mantle, or other controlled heating source. Never use an open flame.[3][4][5]
-
Storage: Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8]
Spill and Emergency Procedures
-
Small Spills:
-
Remove all ignition sources from the area.[2]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[7]
-
Collect the absorbent material and spilled chemical into a sealable, vapor-tight plastic bag for disposal.[2]
-
Clean the spill area with 60-70% ethanol (B145695) followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Provide ventilation to the area if it is safe to do so.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure environmental protection and regulatory compliance.
Waste Collection
-
Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated and properly labeled hazardous waste container.[9][10]
-
The container must be compatible with the chemical and have a secure, leak-proof closure.[7][9]
-
Do not mix this compound waste with incompatible chemicals.
Waste Storage
-
Store the hazardous waste container in a designated satellite accumulation area that is close to the point of generation and under the supervision of laboratory personnel.[6][10]
-
The storage area must be well-ventilated and clearly marked with a hazardous waste sign.[6][9]
-
Ensure secondary containment is used to prevent spills.[7]
Waste Disposal
-
All chemical waste must be disposed of through your institution's designated hazardous waste management program.
-
Disposal in the regular trash or down the sewer system is strictly prohibited.[7][9]
-
Follow all local, state, and federal regulations for hazardous waste disposal, which may include specific documentation and labeling requirements.[6][7][11]
Experimental Workflow and Safety Relationships
The following diagrams illustrate the logical flow of safe handling procedures and the relationship between hazards and protective measures.
Caption: A workflow for the safe handling of this compound.
Caption: Relationships between hazards and control measures.
References
- 1. isopropyl phenyl acetate, 4861-85-2 [thegoodscentscompany.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. danielshealth.com [danielshealth.com]
- 8. This compound | 4861-85-2 [chemicalbook.com]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
